molecular formula C18H34O4 B15574243 Penicitide A

Penicitide A

Número de catálogo: B15574243
Peso molecular: 314.5 g/mol
Clave InChI: ATWGXAMVMZHCKK-JWRYVHENSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Penicitide A is an aliphatic alcohol.
(4S,6S)-4-hydroxy-6-[(10R)-10-hydroxy-5,7-dimethylundecyl]oxan-2-one has been reported in Penicillium chrysogenum with data available.

Propiedades

Fórmula molecular

C18H34O4

Peso molecular

314.5 g/mol

Nombre IUPAC

(4S,6S)-4-hydroxy-6-[(10R)-10-hydroxy-5,7-dimethylundecyl]oxan-2-one

InChI

InChI=1S/C18H34O4/c1-13(10-14(2)8-9-15(3)19)6-4-5-7-17-11-16(20)12-18(21)22-17/h13-17,19-20H,4-12H2,1-3H3/t13?,14?,15-,16+,17+/m1/s1

Clave InChI

ATWGXAMVMZHCKK-JWRYVHENSA-N

Origen del producto

United States

Foundational & Exploratory

The Origin of Penicitide A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Penicitide A is a polyketide natural product with notable biological activity. This document provides a comprehensive overview of the origin, isolation, and proposed biosynthesis of this compound. Due to the limited availability of detailed experimental data in the public domain, this guide presents a generalized experimental workflow based on the initial discovery and proposes a plausible biosynthetic pathway. All available quantitative data regarding its biological activity is presented in a structured format.

Introduction

This compound is a marine-derived secondary metabolite that has garnered interest due to its unique chemical structure and biological properties. As a polyketide, it belongs to a large class of natural products known for their diverse pharmacological activities. Understanding the origin and biosynthesis of this compound is crucial for its potential development as a therapeutic agent.

Origin of this compound

This compound was first isolated from the endophytic fungus Penicillium chrysogenum QEN-24S . This fungal strain was sourced from an unidentified marine red algal species of the genus Laurencia. Endophytic fungi, which reside within the tissues of living plants without causing any apparent disease, are a rich source of novel bioactive secondary metabolites. The marine environment, in particular, is known to harbor microorganisms that produce unique chemical scaffolds as a result of adaptation to their specific ecological niche.

Bioassay-Guided Isolation and Structure Elucidation

The isolation of this compound was guided by its biological activity. While the detailed experimental protocols from the original discovery are not fully available, a generalized workflow for the bioassay-guided isolation of fungal metabolites is described below.

Generalized Experimental Protocols

Fermentation: The producing fungus, Penicillium chrysogenum QEN-24S, is cultured on a suitable medium to encourage the production of secondary metabolites. A common method for fungal fermentation is the use of solid-state fermentation on rice medium.

Extraction: The fungal culture is extracted with an organic solvent, typically ethyl acetate (B1210297) (EtOAc), to isolate a crude extract containing a mixture of secondary metabolites.

Fractionation: The crude extract is then subjected to a series of fractionation steps to separate compounds based on their polarity. A common primary fractionation technique is liquid-liquid partitioning, for example, between n-hexane and 90% methanol (B129727) (MeOH), to remove highly nonpolar lipids.

Chromatographic Purification: The active fraction is further purified using various chromatographic techniques. This often involves column chromatography over silica (B1680970) gel with a gradient of solvents of increasing polarity. Subsequent purification steps may include high-performance liquid chromatography (HPLC) to yield the pure compound.

Structure Elucidation: The chemical structure of the isolated pure compound is determined using a combination of spectroscopic methods, including:

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR, along with 2D NMR techniques (such as COSY, HSQC, and HMBC), are employed to elucidate the connectivity of atoms and the overall structure.

  • Stereochemical Analysis: The absolute stereochemistry of chiral centers is often determined by methods such as the modified Mosher's method, which involves the chemical derivatization of the compound followed by ¹H NMR analysis.

Disclaimer: The specific details of the experimental protocols, including solvent gradients, column specifications, and full spectroscopic data for the original isolation of this compound, are not available in the public domain based on the conducted searches.

Biological Activity

This compound has demonstrated moderate cytotoxic activity against the human hepatocellular carcinoma (HepG2) cell line.

Compound Cell Line Activity IC₅₀ (µM)
This compoundHepG2CytotoxicityData not available
This compoundAlternaria brassicaeAntifungalModerate activity

Note: While the original publication mentions moderate cytotoxicity, the specific IC₅₀ value for this compound against the HepG2 cell line is not provided in the available search results.

Proposed Biosynthesis of this compound

This compound is a polyketide, suggesting its biosynthesis originates from the assembly of acetyl-CoA and malonyl-CoA units by a polyketide synthase (PKS) enzyme. While the specific gene cluster responsible for this compound biosynthesis in Penicillium chrysogenum QEN-24S has not yet been identified, a plausible pathway can be proposed based on its chemical structure.

The backbone of this compound is likely synthesized by a highly reducing Type I PKS (HR-PKS). This type of PKS contains multiple domains that catalyze the condensation of acyl-CoA units and subsequent reductive modifications (ketoreduction, dehydration, and enoylreduction) to form the carbon skeleton. Post-PKS modifications, such as hydroxylation, may be carried out by tailoring enzymes like cytochrome P450 monooxygenases.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_Organism Fungal Source cluster_Fermentation Cultivation cluster_Extraction Isolation cluster_Analysis Characterization Fungus Penicillium chrysogenum QEN-24S Fermentation Solid-State Fermentation (e.g., on rice medium) Fungus->Fermentation Extraction Solvent Extraction (e.g., Ethyl Acetate) Fermentation->Extraction Partitioning Liquid-Liquid Partitioning (e.g., Hexane/MeOH) Extraction->Partitioning Bioassay Bioassay-Guided Fractionation Partitioning->Bioassay ColumnChrom Silica Gel Column Chromatography HPLC HPLC Purification ColumnChrom->HPLC PureCompound This compound HPLC->PureCompound Bioassay->ColumnChrom Active Fraction StructureElucidation Structure Elucidation (NMR, MS) PureCompound->StructureElucidation

Caption: Generalized workflow for the bioassay-guided isolation of this compound.

Proposed Biosynthetic Pathway

Biosynthetic_Pathway cluster_precursors Building Blocks cluster_pks Polyketide Synthesis cluster_intermediate Intermediate cluster_modification Post-PKS Modifications cluster_product Final Product Acetyl-CoA Acetyl-CoA PKS Highly Reducing Type I PKS Acetyl-CoA->PKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS Polyketide_Chain Linear Polyketide Intermediate PKS->Polyketide_Chain Tailoring_Enzymes Tailoring Enzymes (e.g., Hydroxylases, Cyclases) Polyketide_Chain->Tailoring_Enzymes Penicitide_A This compound Tailoring_Enzymes->Penicitide_A

Unraveling Penicitide A: A Technical Guide to its Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the chemical structure and definitive stereochemistry of Penicitide A, a marine-derived polyketide natural product. The structural elucidation and stereochemical assignment were conclusively established through its first total synthesis, a critical achievement for further investigation into its biological activities. This document details the key experimental methodologies and presents the corresponding quantitative data that underpin the current structural understanding of this compound.

Chemical Structure of this compound

This compound is a polyketide characterized by a linear structure terminating in a δ-lactone ring. The molecule contains five stereocenters, with three hydroxyl groups and two methyl groups.[1] The final, confirmed structure of this compound is depicted below.

Chemical Structure of this compound

Figure 1. Chemical Structure of this compound.

The IUPAC name for the confirmed structure of this compound is (3R,5R)-3-hydroxy-5-((2S,4R,6R)-2,4-dimethyl-6-hydroxyundecyl)dihydrofuran-2(3H)-one.

Stereochemical Assignment

The initial isolation of this compound left the stereochemistry of the C-10 and C-12 centers undetermined. The total synthesis of this compound was instrumental in assigning these unknown stereocenters and also in confirming the absolute configurations of the C-3 and C-5 stereocenters.[1]

The stereochemical configuration of the five chiral centers was determined to be:

  • C-3: R

  • C-5: R

  • C-10: S

  • C-12: R

  • C-15: R

This was achieved through a convergent synthetic strategy that allowed for the preparation of various stereoisomers, with the spectroscopic data of the final synthetic product matching that of the natural product.[1]

Quantitative Spectroscopic Data

The structural elucidation of this compound was heavily reliant on Nuclear Magnetic Resonance (NMR) spectroscopy. The following tables summarize the ¹H and ¹³C NMR data for the synthetic this compound, which is consistent with the natural product.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
34.35m
4a1.95m
4b1.78m
54.52m
6a1.65m
6b1.52m
7-9, 11, 13-14 (CH₂, CH)1.15-1.45m
101.58m
121.68m
153.78m
16 (CH₃)1.18d6.5
17 (CH₃)0.85d6.6
18 (CH₃)0.88d6.8

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)
1175.4
242.8
368.2
439.5
577.8
636.4
725.2
836.8
927.5
1033.1
1143.1
1231.5
1340.2
1429.8
1568.0
1623.5
1719.8
1817.5

Experimental Protocols

The successful synthesis and stereochemical assignment of this compound involved several key chemical reactions and analytical methods.

Total Synthesis Workflow

A convergent approach was employed for the total synthesis of this compound. This involved the synthesis of two key fragments, which were then coupled and further elaborated to yield the final natural product. The key reactions included:

  • Horner-Wadsworth-Emmons (HWE) Olefination: This reaction was used to form a key carbon-carbon double bond in one of the fragments.

  • Evans Methylation: This diastereoselective alkylation was crucial for setting the stereochemistry of the methyl-bearing stereocenters.

  • Crimmins Acetate Aldol Reaction: This reaction was employed to construct a key stereocenter bearing a hydroxyl group.

The overall workflow for the synthesis can be visualized as a logical progression of coupling key fragments and subsequent chemical transformations.

G cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis A1 Starting Material 1 A2 Evans Methylation A1->A2 A3 Further Transformations A2->A3 A4 Fragment A A3->A4 C Fragment Coupling (e.g., Cross Metathesis) A4->C B1 Starting Material 2 B2 Crimmins Acetate Aldol B1->B2 B3 Further Transformations B2->B3 B4 Fragment B B3->B4 B4->C D Final Modifications & Deprotection C->D E This compound D->E

Synthetic workflow for this compound.
Stereochemical Determination: The Modified Mosher's Ester Method

The absolute stereochemistry of a key secondary alcohol intermediate was determined using the modified Mosher's ester method. This NMR-based technique allows for the assignment of the absolute configuration of chiral alcohols.

Protocol:

  • Esterification: The chiral alcohol of interest is reacted separately with the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) chloride to form the corresponding diastereomeric Mosher's esters.

  • ¹H NMR Analysis: The ¹H NMR spectra of both diastereomeric esters are recorded.

  • Chemical Shift Comparison: The chemical shifts of protons located on either side of the newly formed ester linkage are compared between the two spectra.

  • Configuration Assignment: A systematic difference in chemical shifts (Δδ = δS - δR) is observed. Protons on one side of the ester will be shielded (negative Δδ), while those on the other side will be deshielded (positive Δδ). This pattern allows for the unambiguous assignment of the absolute configuration of the alcohol.

The logical flow of this analytical method is outlined below.

G A Chiral Alcohol (Unknown Configuration) B React with (R)-MTPA-Cl A->B C React with (S)-MTPA-Cl A->C D (R)-Mosher's Ester B->D E (S)-Mosher's Ester C->E F Record ¹H NMR Spectra D->F E->F G Compare Chemical Shifts (Δδ = δS - δR) F->G H Assign Absolute Configuration G->H

Mosher's ester analysis workflow.

Conclusion

The total synthesis of this compound has been a pivotal achievement, providing a definitive answer to its complete chemical structure and stereochemistry. This foundational knowledge is indispensable for the scientific community, particularly for researchers in drug discovery and development who are interested in the biological potential of this marine natural product. The detailed spectroscopic data and experimental protocols provided herein serve as a comprehensive resource for future studies on this compound and its analogues.

References

The Uncharted Path: A Technical Guide to the Putative Biosynthesis of Penicitide A

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Abstract

Penicitide A, a polyketide metabolite isolated from the marine-derived endophytic fungus Penicillium chrysogenum QEN-24S, has garnered interest for its moderate cytotoxic activity. To date, the biosynthetic pathway of this intriguing molecule remains experimentally uncharacterized. This technical guide presents a putative biosynthetic pathway for this compound, constructed from established principles of fungal polyketide synthesis. By analyzing the structure of this compound, we propose a modular Type I polyketide synthase (PKS) pathway, detailing the predicted starter and extender units, enzymatic domains, and post-PKS modifications. This document aims to provide a foundational roadmap for future research endeavors focused on elucidating and potentially engineering the biosynthesis of this compound for therapeutic applications.

Introduction

Fungal polyketides are a rich source of structurally diverse and biologically active secondary metabolites. This compound, a δ-lactone-containing polyketide, represents a unique chemical scaffold. Understanding its biosynthesis is crucial for several reasons: it can provide insights into the enzymatic machinery responsible for its formation, enable the generation of novel analogs through biosynthetic engineering, and facilitate the development of heterologous production systems for sustainable supply. This guide synthesizes current knowledge of fungal polyketide biosynthesis to propose a logical and detailed pathway for the formation of this compound.

Proposed Biosynthesis of this compound

The biosynthesis of this compound is hypothesized to be catalyzed by a Type I iterative polyketide synthase (PKS). This multifunctional enzyme would orchestrate the assembly of the polyketide backbone from simple acyl-CoA precursors, followed by a series of modifications and eventual cyclization to yield the final product.

Polyketide Chain Assembly

The carbon skeleton of this compound suggests a biosynthesis commencing with an acetyl-CoA starter unit, followed by the incorporation of five extender units. Based on the methylation pattern, these extender units are predicted to be a combination of malonyl-CoA and methylmalonyl-CoA.

Enzymatic Domains and Modifications

A modular PKS responsible for this compound synthesis would likely contain a series of enzymatic domains, each catalyzing a specific reaction. The proposed domains and their functions are outlined in the table below.

Module Starter/Extender Unit Predicted PKS Domains Function Resulting Intermediate Structure
LoadingAcetyl-CoAAcyltransferase (AT)Loads the starter unit onto the ACP.Acetyl-ACP
1Malonyl-CoAKetosynthase (KS), AT, Ketoreductase (KR), Dehydratase (DH), Enoyl Reductase (ER), Acyl Carrier Protein (ACP)Chain elongation and full reduction.Butyryl-ACP
2Methylmalonyl-CoAKS, AT, KR, DH, ER, Methyltransferase (MT), ACPChain elongation, methylation, and full reduction.2-methyl-hexanoyl-ACP
3Malonyl-CoAKS, AT, KR, ACPChain elongation and ketoreduction.3-hydroxy-4-methyl-octanoyl-ACP
4Malonyl-CoAKS, AT, KR, ACPChain elongation and ketoreduction.3,5-dihydroxy-6-methyl-decanoyl-ACP
5Malonyl-CoAKS, AT, KR, ACPChain elongation and ketoreduction.3,5,7-trihydroxy-8-methyl-dodecanoyl-ACP
Releasing-Thioesterase (TE)Hydrolysis and intramolecular cyclization to form the δ-lactone ring.This compound

Table 1: Predicted Modules and Enzymatic Domains for this compound Biosynthesis

Proposed Biosynthetic Pathway Diagram

The following diagram illustrates the putative biosynthetic pathway of this compound, from the initial loading of the starter unit to the final release and cyclization of the polyketide chain.

PenicitideA_Biosynthesis cluster_PKS Type I Polyketide Synthase (PKS) Loading Loading Module (AT) Module1 Module 1 (KS, AT, KR, DH, ER, ACP) Loading->Module1 Acetyl-CoA Module2 Module 2 (KS, AT, KR, DH, ER, MT, ACP) Module1->Module2 Malonyl-CoA Module3 Module 3 (KS, AT, KR, ACP) Module2->Module3 Methylmalonyl-CoA Module4 Module 4 (KS, AT, KR, ACP) Module3->Module4 Malonyl-CoA Module5 Module 5 (KS, AT, KR, ACP) Module4->Module5 Malonyl-CoA TE Thioesterase (TE) Module5->TE Malonyl-CoA PenicitideA This compound TE->PenicitideA Release & Cyclization

Figure 1: Putative Biosynthetic Pathway of this compound.

General Experimental Protocols for Elucidating Polyketide Biosynthetic Pathways

While specific experimental data for this compound biosynthesis is not available, the following are standard methodologies employed to identify and characterize polyketide biosynthetic gene clusters in fungi.

Identification of the Biosynthetic Gene Cluster
  • Genome Sequencing: The first step is to obtain a high-quality genome sequence of the producing organism, Penicillium chrysogenum QEN-24S.

  • Bioinformatic Analysis: The genome is then scanned for genes encoding polyketide synthases using tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell). This software identifies biosynthetic gene clusters (BGCs) and predicts the domains within the PKS enzymes.

Functional Characterization of the Gene Cluster
  • Gene Knockout: To confirm the involvement of a candidate BGC in this compound production, targeted gene knockout of the PKS gene is performed. This is typically achieved using CRISPR-Cas9 or homologous recombination. The resulting mutant is then cultured and its metabolite profile analyzed by HPLC-MS to confirm the cessation of this compound production.

  • Heterologous Expression: The entire BGC can be expressed in a heterologous host, such as Aspergillus nidulans or Saccharomyces cerevisiae, to confirm its ability to produce this compound. This also opens up avenues for pathway engineering.

In Vitro Enzymatic Assays
  • Protein Expression and Purification: Individual PKS domains (e.g., AT, KR, MT, TE) are cloned and expressed in a suitable host like E. coli. The recombinant proteins are then purified.

  • Activity Assays: The purified enzymes are incubated with their predicted substrates to confirm their catalytic activity. For example, the acyltransferase (AT) domain would be tested for its ability to transfer specific acyl-CoA units to an acyl carrier protein (ACP).

The following diagram outlines a general workflow for the identification and characterization of a polyketide biosynthetic gene cluster.

Experimental_Workflow cluster_identification BGC Identification cluster_characterization Functional Characterization cluster_invitro In Vitro Studies GenomeSeq Genome Sequencing of P. chrysogenum QEN-24S Bioinformatics Bioinformatic Analysis (e.g., antiSMASH) GenomeSeq->Bioinformatics CandidateBGC Candidate this compound BGC Bioinformatics->CandidateBGC GeneKnockout PKS Gene Knockout in P. chrysogenum CandidateBGC->GeneKnockout HeterologousExp Heterologous Expression in a Host Strain CandidateBGC->HeterologousExp ProteinExpression Recombinant Protein Expression & Purification CandidateBGC->ProteinExpression MetaboliteAnalysis Metabolite Analysis (HPLC-MS) GeneKnockout->MetaboliteAnalysis HeterologousExp->MetaboliteAnalysis EnzymeAssays Enzymatic Activity Assays ProteinExpression->EnzymeAssays MechanismElucidation Elucidation of Catalytic Mechanism EnzymeAssays->MechanismElucidation

Figure 2: General Workflow for BGC Characterization.

Conclusion and Future Perspectives

The putative biosynthetic pathway for this compound presented in this guide offers a solid foundation for future experimental investigations. While the proposed pathway is based on well-established principles of polyketide biosynthesis, its experimental validation is essential. The elucidation of the genuine biosynthetic pathway will not only deepen our understanding of the enzymatic logic underlying the formation of this unique molecule but also pave the way for the rational design of novel, bioactive analogs through combinatorial biosynthesis and metabolic engineering. The methodologies outlined herein provide a clear roadmap for researchers to embark on this exciting scientific journey.

Penicitide A: An In-depth Technical Guide on Predicted Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Penicitide A is a polyketide natural product isolated from the marine-derived endophytic fungus Penicillium chrysogenum QEN-24S. This document provides a comprehensive overview of the predicted and experimentally determined biological activities of this compound, with a focus on its cytotoxic effects against human hepatocellular carcinoma and its antifungal properties. Detailed experimental methodologies for the cited biological assays are provided, along with visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its potential as a therapeutic agent.

Predicted Biological Activities and Quantitative Data

This compound has demonstrated moderate biological activity in two key areas: cytotoxicity against a human cancer cell line and antifungal activity against phytopathogens. The available quantitative data for these activities are summarized below.

Cytotoxicity Data

This compound has exhibited selective cytotoxicity against the human hepatocellular carcinoma cell line, HepG2. This suggests a potential for further investigation as an anticancer agent.

CompoundCell LineAssay TypeCytotoxic Effect (IC50)Reference
This compoundHepG2Not Specified in Source111.9 µM[1]
Antifungal Activity Data

The compound has also shown inhibitory effects against the plant pathogenic fungus Alternaria brassicae. The activity was measured by the diameter of the inhibition zone in a disk diffusion assay.

CompoundFungal StrainAssay TypeAntifungal Effect (Inhibition Zone)Reference
This compoundAlternaria brassicaeDisk Diffusion7 mm[2]
This compoundAspergillus nigerDisk Diffusion7 mm[2]

Detailed Experimental Protocols

The following sections describe detailed, representative protocols for the key biological assays cited. These methodologies are based on standard practices for the respective assays.

Cytotoxicity Assay: Sulforhodamine B (SRB) Assay for HepG2 Cells

This protocol outlines a common method for assessing the cytotoxicity of a compound against the adherent human hepatocellular carcinoma cell line, HepG2.

2.1.1 Materials and Reagents:

  • HepG2 cells (ATCC HB-8065)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • Tris base

  • 96-well cell culture plates

  • Microplate reader

2.1.2 Procedure:

  • Cell Culture: HepG2 cells are cultured in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are harvested using Trypsin-EDTA, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well. Plates are incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: A stock solution of this compound is serially diluted in culture medium to achieve a range of final concentrations. The old medium is removed from the wells, and 100 µL of the medium containing the different concentrations of this compound is added. A vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a negative control (medium only) are also included.

  • Incubation: The plates are incubated for 48-72 hours.

  • Cell Fixation: After incubation, the medium is discarded, and the cells are fixed by gently adding 100 µL of cold 10% (w/v) TCA to each well and incubating for 1 hour at 4°C.

  • Staining: The plates are washed five times with slow-running tap water and air-dried. Then, 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid is added to each well, and the plates are incubated at room temperature for 10 minutes.

  • Washing and Solubilization: The plates are washed four times with 1% (v/v) acetic acid to remove unbound dye and then air-dried. The bound stain is solubilized with 200 µL of 10 mM Tris base solution.

  • Data Acquisition: The absorbance is measured at 510 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antifungal Susceptibility Testing: Broth Microdilution Method for Alternaria brassicae

This protocol describes a standard method for determining the minimum inhibitory concentration (MIC) of an antifungal agent against a filamentous fungus like Alternaria brassicae.

2.2.1 Materials and Reagents:

  • Alternaria brassicae culture

  • Potato Dextrose Agar (PDA) plates

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Sterile saline solution with 0.05% Tween 80

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

2.2.2 Procedure:

  • Inoculum Preparation: Alternaria brassicae is grown on PDA plates at 25-28°C for 7-10 days until sporulation is evident. Spores (conidia) are harvested by flooding the plate with sterile saline-Tween 80 solution and gently scraping the surface. The resulting suspension is transferred to a sterile tube.

  • Spore Counting: The spore suspension is allowed to settle for 5 minutes to remove heavy particles. The upper suspension is transferred to a new tube, and the spore concentration is determined using a hemocytometer and adjusted to a final concentration of 1-5 x 10^4 CFU/mL in RPMI-1640 medium.

  • Compound Dilution: A serial two-fold dilution of this compound is prepared in RPMI-1640 medium in a 96-well plate.

  • Inoculation: Each well is inoculated with the prepared fungal spore suspension. A positive control (fungus with no compound) and a negative control (medium only) are included.

  • Incubation: The plates are incubated at 25-28°C for 48-72 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound that causes complete visual inhibition of fungal growth. Alternatively, the absorbance can be read using a microplate reader at a suitable wavelength (e.g., 490 nm) to determine the percentage of growth inhibition.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams were created using Graphviz (DOT language) to visualize key concepts related to the biological activity of this compound.

Predicted Mechanism of Action: Involvement in Hepatocellular Carcinoma Signaling Pathways

Given that this compound exhibits cytotoxicity against HepG2 cells, it is plausible that it may interact with one or more of the key signaling pathways known to be dysregulated in hepatocellular carcinoma. The diagram below illustrates a simplified overview of some of these critical pathways.

HCC_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors (e.g., EGF, HGF) RTK Receptor Tyrosine Kinases (RTKs) RAS RAS RTK->RAS Activates PI3K PI3K RTK->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) Transcription_Factors->Gene_Expression Penicitide_A Penicitide_A Penicitide_A->RAS Inhibition? Penicitide_A->PI3K Inhibition?

Caption: Key signaling pathways in hepatocellular carcinoma, potential targets for this compound.

Experimental Workflow: Cytotoxicity Assay

The following diagram outlines the general workflow for determining the cytotoxic activity of this compound.

Cytotoxicity_Workflow A 1. Culture HepG2 Cells B 2. Seed Cells into 96-well Plate A->B C 3. Treat with Serial Dilutions of this compound B->C D 4. Incubate for 48-72 hours C->D E 5. Fix Cells with TCA D->E F 6. Stain with SRB Dye E->F G 7. Solubilize Bound Dye F->G H 8. Measure Absorbance (510 nm) G->H I 9. Calculate % Viability and Determine IC50 H->I

Caption: General workflow for the in vitro cytotoxicity assessment of this compound.

Experimental Workflow: Antifungal Susceptibility Assay

This diagram illustrates the key steps in evaluating the antifungal activity of this compound against Alternaria brassicae.

Antifungal_Workflow A 1. Culture Alternaria brassicae on PDA Plates B 2. Prepare Spore Suspension A->B C 3. Adjust Spore Concentration B->C D 4. Prepare Serial Dilutions of this compound in 96-well Plate C->D E 5. Inoculate Wells with Spore Suspension D->E F 6. Incubate for 48-72 hours E->F G 7. Visually Inspect for Growth Inhibition F->G H 8. Determine Minimum Inhibitory Concentration (MIC) G->H

Caption: Workflow for determining the antifungal activity of this compound.

References

Penicitide A: A Hypothetical Mechanism of Action in Cancer Cell Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Penicitide A, a marine-derived secondary metabolite, presents a compelling scaffold for anticancer drug development. In the absence of direct mechanistic studies on this compound, this document posits a hypothesized mechanism of action based on the reported bioactivity of the structurally analogous compound, Peniciketal A. We hypothesize that this compound induces apoptosis in cancer cells through the intrinsic mitochondrial pathway, supported by cell cycle arrest and inhibition of key signaling cascades involved in cell proliferation and metastasis. This whitepaper provides a comprehensive overview of the proposed mechanism, detailed hypothetical experimental protocols for its validation, and quantitative data from studies on its structural analog, presented for comparative analysis.

Introduction

Marine natural products are a rich source of novel chemical entities with significant therapeutic potential. This compound, a polyketide synthase-non-ribosomal peptide synthetase (PKS-NRPS) hybrid metabolite, has garnered interest due to its unique structural features. While its total synthesis has been achieved, a significant gap remains in the understanding of its biological activity and mechanism of action. This guide proposes a scientifically grounded hypothesis for the mechanism of action of this compound, drawing parallels with the experimentally validated activities of Peniciketal A, a spiroketal compound isolated from the saline soil-derived fungus Penicillium raistrickii. The structural similarity between these two compounds provides a rationale for postulating a shared mode of anticancer activity.

Hypothesized Mechanism of Action

We hypothesize that this compound exerts its anticancer effects by inducing programmed cell death (apoptosis) in cancer cells through the mitochondrial-mediated intrinsic pathway. This central hypothesis is supported by several interconnected cellular events:

  • Induction of Apoptosis: this compound is proposed to trigger a cascade of events leading to apoptosis, characterized by cell shrinkage, membrane blebbing, and DNA fragmentation.

  • Mitochondrial Pathway Activation: The core of the apoptotic mechanism is believed to involve the permeabilization of the outer mitochondrial membrane, leading to the release of pro-apoptotic factors like cytochrome c.

  • Cell Cycle Arrest: It is hypothesized that this compound halts the cell cycle at a specific checkpoint, preventing cancer cell proliferation.

  • Inhibition of Metastasis: The compound may also interfere with cancer cell migration and invasion, key processes in metastasis.

The following sections will detail the experimental basis for this hypothesis, drawing from data on Peniciketal A, and propose a signaling pathway for this compound's action.

Data Presentation: Anticancer Activity of Peniciketal A

The following tables summarize the quantitative data from in vitro studies on Peniciketal A, which forms the basis for our hypothesis on this compound's activity.

Cell LineTreatment Duration (h)IC50 (µM)
A549 (Lung Cancer)7222.33[1]
L02 (Normal Liver)Not specifiedHigher than A549[1]
MRC5 (Normal Fibroblast)Not specifiedHigher than A549[1]

Table 1: Cytotoxicity of Peniciketal A. The half-maximal inhibitory concentration (IC50) values demonstrate the selective cytotoxicity of Peniciketal A against cancer cells compared to normal cell lines.

ParameterEffect of Peniciketal A
Cell CycleArrest at G0/G1 phase[1]
Cyclin D1 ExpressionDecreased[1]
Mitochondrial Membrane PotentialDecreased[1]
MMP-2 and MMP-9 Protein LevelsReduced[1]
Epithelial-Mesenchymal Transition (EMT)Altered[1]

Table 2: Mechanistic Insights from Peniciketal A Studies. These findings suggest that Peniciketal A's anticancer effect is multifaceted, involving cell cycle control, mitochondrial integrity, and metastasis-related proteins.

Proposed Signaling Pathway

Based on the data from Peniciketal A, we propose the following signaling pathway for this compound-induced apoptosis.

PenicitideA_Pathway cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus PenicitideA This compound Receptor Putative Receptor PenicitideA->Receptor Binds Signal_Transduction Signal Transduction (e.g., MAPK pathway) Receptor->Signal_Transduction Activates Bcl2_Family Bcl-2 Family Proteins Signal_Transduction->Bcl2_Family Regulates CyclinD1 Cyclin D1 Signal_Transduction->CyclinD1 Inhibits Expression Bax Bax Bcl2_Family->Bax Upregulates Bcl2 Bcl-2 Bcl2_Family->Bcl2 Downregulates Mitochondrion Mitochondrial Outer Membrane Permeabilization Bax->Mitochondrion Induces Bcl2->Mitochondrion Inhibits Cytochrome_c Cytochrome c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Initiates Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Mitochondrion->Cytochrome_c Releases Cell_Cycle_Arrest G0/G1 Cell Cycle Arrest CyclinD1->Cell_Cycle_Arrest Promotes Progression (Inhibited) Experimental_Workflow cluster_invitro In Vitro Studies cluster_assays Functional Assays cluster_molecular Molecular Analysis Cell_Culture Cell Culture (A549, MCF-7, MRC-5) Treatment Treatment with this compound (Varying Concentrations & Durations) Cell_Culture->Treatment MTT MTT Assay (Cytotoxicity, IC50) Treatment->MTT Flow_Cytometry Flow Cytometry (Apoptosis, Cell Cycle) Treatment->Flow_Cytometry Western_Blot Western Blot (Protein Expression) Treatment->Western_Blot

References

In Silico Prediction of Penicitide A Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penicitide A is a polyketide natural product isolated from the fungus Penicillium chrysogenum.[1] While its precise biological activities remain uncharacterized in publicly available literature, its structural class and origin suggest potential for bioactivity. Other secondary metabolites from Penicillium species are known to possess a wide range of pharmacological effects, including antibacterial, antifungal, anti-inflammatory, and cytotoxic properties.[2][3][4] This guide outlines a comprehensive in silico workflow to predict the biological targets of this compound, providing a foundational roadmap for hypothesis-driven experimental validation and future drug development efforts.

The absence of known biological data for this compound necessitates a ligand-based computational approach, leveraging the principle that structurally similar molecules often exhibit similar biological activities by interacting with related protein targets. This guide will detail the methodologies for identifying structurally analogous compounds with known targets, predicting potential targets for this compound, and constructing a framework for experimental validation.

In Silico Target Prediction Workflow

The proposed workflow for predicting the targets of this compound is a multi-step process that begins with the known structure of the molecule and progresses through several stages of computational analysis and data integration.

In_Silico_Target_Prediction_Workflow cluster_0 Data Preparation cluster_1 Ligand-Based Prediction cluster_2 Target-Based Prediction cluster_3 Data Integration and Prioritization cluster_4 Experimental Validation Define_Penicitide_A_Structure Define this compound Structure Structural_Similarity_Search Structural Similarity Search Define_Penicitide_A_Structure->Structural_Similarity_Search Input Structure Reverse_Docking Reverse Docking Define_Penicitide_A_Structure->Reverse_Docking Input Structure Analog_Target_Identification Analog Target Identification Structural_Similarity_Search->Analog_Target_Identification Identified Analogs Pharmacophore_Modeling Pharmacophore Modeling Structural_Similarity_Search->Pharmacophore_Modeling Active Analogs Target_Enrichment_Analysis Target Enrichment Analysis Analog_Target_Identification->Target_Enrichment_Analysis Known Targets Pharmacophore_Modeling->Reverse_Docking Pharmacophore Models Network_Pharmacology Network Pharmacology Reverse_Docking->Network_Pharmacology Predicted Targets Prioritized_Target_List Prioritized Target List Target_Enrichment_Analysis->Prioritized_Target_List Network_Pharmacology->Prioritized_Target_List Experimental_Validation_Protocols Experimental Validation Prioritized_Target_List->Experimental_Validation_Protocols Top Candidates

Caption: Overall workflow for in silico prediction of this compound targets.

Data Preparation: Defining the this compound Structure

The initial step involves obtaining the 2D and 3D structures of this compound. The canonical SMILES representation and IUPAC name are essential for this process.

Table 1: this compound Structural Information

IdentifierValueSource
IUPAC Name (4S,6S)-4-hydroxy-6-[(10R)-10-hydroxy-5,7-dimethylundecyl]oxan-2-onePubChem[1]
SMILES C--INVALID-LINK--O1)O">C@HOPubChem[1]
Molecular Formula C18H34O4PubChem[1]
Molecular Weight 314.5 g/mol PubChem[1]

These structural identifiers will be used as input for subsequent computational tools.

Ligand-Based Prediction

A structural similarity search will be performed against chemical databases to identify compounds with a high degree of structural resemblance to this compound that have known biological targets.

Experimental Protocol:

  • Database Selection: Utilize public and commercial databases such as PubChem, ChEMBL, and SciFinder.

  • Search Method: Employ 2D fingerprint-based similarity search algorithms, such as Tanimoto coefficient, to quantify structural similarity.

  • Threshold: Set a Tanimoto coefficient threshold (e.g., > 0.8) to retrieve highly similar structures.

The identified structural analogs will be curated to extract their known biological targets and associated bioactivity data (e.g., IC50, Ki). This information will form the basis for hypothesizing potential targets for this compound.

Based on the active structural analogs, a 3D pharmacophore model can be generated. This model represents the essential steric and electronic features required for biological activity.

Experimental Protocol:

  • Software: Use software such as LigandScout, MOE (Molecular Operating Environment), or Discovery Studio.

  • Model Generation: Align the active analogs and identify common chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings).

  • Model Validation: Validate the generated pharmacophore model using a decoy set of inactive molecules to ensure its predictive power.

Target-Based Prediction

Reverse docking involves screening this compound against a library of 3D protein structures to predict potential binding targets. The previously generated pharmacophore model can be used to filter the protein library to those with complementary binding sites.

Experimental Protocol:

  • Protein Database: Utilize a database of protein structures such as the Protein Data Bank (PDB).

  • Docking Software: Employ docking programs like AutoDock Vina, Glide, or GOLD.

  • Scoring Function: Use a scoring function to estimate the binding affinity of this compound to each protein target.

  • Ranking: Rank the potential targets based on their docking scores.

Data Integration and Prioritization

The list of known targets from the structural analogs will be analyzed to identify over-represented protein families or signaling pathways.

The predicted targets from reverse docking and the known targets of analogs will be integrated to construct a protein-protein interaction (PPI) network.

Network_Pharmacology_Analysis cluster_0 Predicted Targets cluster_1 Interacting Proteins Target_A Target A Protein_1 Protein 1 Target_A->Protein_1 Protein_2 Protein 2 Target_A->Protein_2 Target_B Target B Target_B->Protein_1 Target_C Target C Protein_3 Protein 3 Target_C->Protein_3 Protein_1->Protein_2 Protein_2->Protein_3

Caption: Simplified Protein-Protein Interaction Network.

Experimental Protocol:

  • Database: Use databases such as STRING or BioGRID to retrieve PPI data.

  • Network Construction: Visualize the network using software like Cytoscape.

  • Hub Protein Identification: Identify highly connected "hub" proteins within the network, as these are often critical for biological processes and may represent key targets.

By combining the results from target enrichment analysis and network pharmacology, a prioritized list of potential targets for this compound will be generated.

Table 2: Example of Prioritized Target List

TargetRationaleConfidence Score
Protein Kinase X High structural similarity of this compound to known inhibitors; high docking score; identified as a hub protein in the PPI network.High
Enzyme Y Target of several structural analogs; moderate docking score.Medium
Receptor Z Predicted by reverse docking; involved in a pathway enriched in the analog target list.Medium

Experimental Validation

The final and most critical step is the experimental validation of the prioritized in silico predictions.

Binding Assays

Direct binding assays are essential to confirm the physical interaction between this compound and the predicted target proteins.

Experimental Protocols:

  • Surface Plasmon Resonance (SPR):

    • Immobilize the purified target protein on a sensor chip.

    • Flow a solution of this compound over the chip at various concentrations.

    • Measure the change in the refractive index to determine binding affinity (KD).

  • Cellular Thermal Shift Assay (CETSA):

    • Treat intact cells with this compound.

    • Heat the cell lysates to different temperatures.

    • Analyze the amount of soluble target protein remaining at each temperature using Western blotting or mass spectrometry. An increase in thermal stability indicates target engagement.

Functional Assays

Functional assays are necessary to determine the biological consequence of this compound binding to its target.

Experimental Protocols:

  • Enzymatic Assays: If the predicted target is an enzyme, measure the effect of this compound on its catalytic activity.

  • Cell-Based Assays: If the target is part of a signaling pathway, measure the effect of this compound on downstream cellular events (e.g., gene expression, protein phosphorylation, cell proliferation).

Experimental_Validation_Workflow Prioritized_Targets Prioritized Targets Binding_Assays Binding Assays (SPR, CETSA) Prioritized_Targets->Binding_Assays Functional_Assays Functional Assays (Enzymatic, Cell-Based) Binding_Assays->Functional_Assays Confirmed Binding Target_Validation Validated Target Functional_Assays->Target_Validation Confirmed Functional Effect

Caption: Workflow for experimental validation of predicted targets.

Conclusion

This technical guide provides a comprehensive in silico framework for the prediction of biological targets for this compound, a natural product with unknown biological activity. By leveraging ligand-based and target-based computational methods, it is possible to generate a prioritized list of potential targets for subsequent experimental validation. This approach accelerates the early stages of drug discovery and provides a rational basis for elucidating the mechanism of action of novel natural products like this compound. The successful identification of its targets will be a significant step towards understanding its therapeutic potential.

References

The Therapeutic Potential of Penicitide A: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Penicitide A, a novel polyketide natural product isolated from the marine-derived endophytic fungus Penicillium chrysogenum QEN-24S, has emerged as a compound of interest in oncological research. Exhibiting moderate cytotoxic activity against the human hepatocellular carcinoma (HepG2) cell line, this compound represents a potential new scaffold for the development of anticancer therapeutics. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its biological activities, a plausible mechanism of action based on analogous compounds, detailed experimental protocols for its evaluation, and a summary of relevant quantitative data to guide future research and development efforts.

Introduction

Marine-derived fungi are a prolific source of structurally diverse and biologically active secondary metabolites.[1] Among these, polyketides represent a significant class of compounds with a wide range of therapeutic properties, including anticancer activities.[1] this compound is a polyketide characterized by a linear structure terminating in a δ-lactone moiety.[2][3] It was first isolated from the endophytic fungus Penicillium chrysogenum QEN-24S, obtained from an unidentified marine red algal species of the genus Laurencia.[2] Initial screenings revealed its selective cytotoxic effects, warranting further investigation into its therapeutic potential.

Biological Activity and Therapeutic Potential

The primary therapeutic potential of this compound, as identified in initial studies, lies in its cytotoxic activity against cancer cells.

Cytotoxicity Against Hepatocellular Carcinoma

This compound has demonstrated moderate cytotoxic activity against the human hepatocellular liver carcinoma (HepG2) cell line.[2][3] While the original study did not provide a specific IC50 value, the activity was significant enough to highlight its potential as an anticancer agent. The selectivity of this cytotoxicity against cancer cells versus normal cell lines remains to be fully elucidated.

Proposed Mechanism of Action

While the precise mechanism of action for this compound has not been experimentally determined, the cytotoxic activity of similar polyketides isolated from marine fungi, particularly those from the genus Penicillium, often involves the induction of apoptosis.[1][3] Based on these analogous compounds, a hypothetical mechanism of action for this compound is proposed to involve the intrinsic apoptotic pathway.

Induction of Apoptosis

It is postulated that this compound may induce apoptosis in HepG2 cells through the following sequence of events:

  • Mitochondrial Outer Membrane Permeabilization (MOMP): this compound may interact with the mitochondrial membrane, leading to the formation of pores and the release of pro-apoptotic factors.

  • Caspase Activation: The release of cytochrome c from the mitochondria into the cytosol is a key event that triggers the activation of a cascade of caspases, including the initiator caspase-9 and the executioner caspase-3.

  • Execution of Apoptosis: Activated caspase-3 is responsible for cleaving various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell death.

The following diagram illustrates this proposed signaling pathway:

G Proposed Apoptotic Pathway of this compound Penicitide_A This compound Mitochondrion Mitochondrion Penicitide_A->Mitochondrion Induces MOMP Cytochrome_c Cytochrome c (release) Mitochondrion->Cytochrome_c Caspase9 Caspase-9 (activated) Cytochrome_c->Caspase9 Caspase3 Caspase-3 (activated) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 1: Proposed mechanism of this compound-induced apoptosis.

Quantitative Data

Quantitative data for this compound is currently limited. The table below summarizes the available information and provides representative data for other cytotoxic polyketides from marine fungi to offer a comparative context for "moderate" activity.

CompoundOrganismCell LineAssayActivity (IC50)Reference
This compound Penicillium chrysogenumHepG2CytotoxicityModerate[2][3]
Penochalasin APenicillium chrysogenumP388Cytotoxicity0.4 µg/mL[3]
Penochalasin BPenicillium chrysogenumP388Cytotoxicity0.3 µg/mL[3]
Compound 9 Aspergillus unguisPC-3Cytotoxicity1.1 µM[2]
Compound 10 Aspergillus unguisPC-3Cytotoxicity3.6 µM[2]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of this compound's therapeutic potential. These are standard protocols widely used in the field of natural product drug discovery.

Cell Culture
  • Cell Line: Human hepatocellular carcinoma (HepG2) cells.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2. Cells are passaged upon reaching 80-90% confluency.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Procedure:

    • Seed HepG2 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. A vehicle control (e.g., DMSO) should be included.

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

The following diagram illustrates the workflow for the MTT assay:

G MTT Assay Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3-5 a Seed HepG2 cells in 96-well plate b Treat cells with this compound a->b c Incubate for 24, 48, or 72h b->c d Add MTT solution c->d e Incubate for 4h d->e f Add DMSO e->f g Read absorbance at 570 nm f->g

Figure 2: Workflow for determining cytotoxicity using the MTT assay.
Caspase Activity Assay

This assay measures the activity of key apoptotic enzymes, such as caspase-3 and caspase-9.

  • Procedure:

    • Seed HepG2 cells in a 6-well plate and treat with this compound at its IC50 concentration for various time points (e.g., 6, 12, 24 hours).

    • Harvest the cells and lyse them to release cellular proteins.

    • Determine the protein concentration of the cell lysates using a BCA protein assay.

    • Incubate a specific amount of protein lysate with a fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3) in a black 96-well plate.

    • Measure the fluorescence intensity over time using a fluorometer.

    • Calculate the caspase activity relative to the untreated control.

Future Directions

The initial findings on this compound are promising, but further research is crucial to fully understand its therapeutic potential. Key areas for future investigation include:

  • Determination of IC50 Values: Quantifying the cytotoxic potency of this compound against a panel of cancer cell lines, including HepG2, and normal cell lines to assess its therapeutic index.

  • Elucidation of the Mechanism of Action: Conducting detailed studies to confirm the induction of apoptosis, identify the specific signaling pathways involved, and determine the molecular target(s) of this compound.

  • In Vivo Efficacy Studies: Evaluating the antitumor activity of this compound in preclinical animal models of hepatocellular carcinoma.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogues of this compound to optimize its potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound, a polyketide from the marine-derived fungus Penicillium chrysogenum, represents a promising starting point for the development of a new class of anticancer agents. Its moderate cytotoxicity against hepatocellular carcinoma cells warrants a comprehensive investigation into its mechanism of action and preclinical efficacy. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate further research and accelerate the translation of this promising natural product into a potential therapeutic.

References

Methodological & Application

Total Synthesis Protocol for Penicitide A: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the total synthesis of Penicitide A, a marine-derived polyketide natural product. This compound has demonstrated moderate cytotoxicity against the pathogen Alternaria brassicae and the human hepatocellular liver carcinoma (HepG2) cell line.[1] The synthesis described herein is based on the first reported stereoselective total synthesis, which also established the absolute stereochemistry of the molecule.[1][2][3] The synthetic strategy is convergent, relying on the preparation of two key fragments that are subsequently coupled and elaborated to afford the final product. Key reactions employed include a Horner-Wadsworth-Emmons (HWE) olefination, Evans methylation, a Crimmins acetate (B1210297) aldol (B89426) reaction, and a cross-olefin metathesis.[1][2][3] This protocol is intended to serve as a comprehensive guide for researchers in organic synthesis and medicinal chemistry interested in this compound and its analogues for further biological evaluation.

Introduction

This compound is a polyketide natural product isolated from the endophytic fungus Penicillium chrysogenum QEN-24S, found in a marine red alga of the genus Laurencia.[1] The molecule features a linear structure with a δ-lactone moiety and five stereocenters.[1] The initial structural elucidation by spectroscopic methods left the stereochemistry at the C-10 and C-12 positions unassigned.[1] The total synthesis detailed in this protocol was instrumental in assigning the complete stereochemistry of this compound.[1][2][3] The convergent approach allows for flexibility in the synthesis of analogues for structure-activity relationship (SAR) studies, which could be valuable for the development of new therapeutic agents.

Overall Synthetic Strategy

The total synthesis of this compound is achieved through a convergent route, as depicted in the workflow diagram below. The strategy involves the synthesis of two main fragments: a C1-C8 δ-lactone fragment and a C9-C15 fragment. These two fragments are then coupled using a cross-metathesis reaction, followed by further transformations to yield the final natural product.

G cluster_0 Fragment A Synthesis (C1-C8) cluster_1 Fragment B Synthesis (C9-C15) cluster_2 Final Assembly L_Aspartic_Acid L-Aspartic Acid Compound_6 Compound 6 L_Aspartic_Acid->Compound_6 Known Procedure Aldehyde_Intermediate_A Aldehyde Intermediate Compound_6->Aldehyde_Intermediate_A 1. Li/Naphthalene (B1677914) 2. Swern Oxidation Fragment_A δ-Lactone Fragment 4 Aldehyde_Intermediate_A->Fragment_A Crimmins Acetate Aldol Reaction Coupling_Product Coupled Product 22 Fragment_A->Coupling_Product Cross Metathesis (Grubbs' II catalyst) D_Aspartic_Acid D-Aspartic Acid Intermediate_5a Intermediate 5a D_Aspartic_Acid->Intermediate_5a HWE Olefination, Evans Methylation Aldehyde_Intermediate_B Aldehyde Intermediate Intermediate_5a->Aldehyde_Intermediate_B Swern Oxidation Fragment_B Alkene Fragment 3a Aldehyde_Intermediate_B->Fragment_B HWE Olefination Fragment_B->Coupling_Product Penicitide_A This compound Coupling_Product->Penicitide_A 1. Hydrogenation 2. PTSA

Caption: Convergent total synthesis workflow for this compound.

Experimental Protocols

Synthesis of δ-Lactone Fragment 4

The synthesis of the δ-lactone fragment commences from L-aspartic acid.[1]

  • Preparation of Aldehyde Intermediate: The known compound 6, derived from L-aspartic acid, is subjected to debenzylation using lithium and naphthalene to yield the corresponding alcohol.[1] This alcohol is then oxidized under Swern conditions to afford the aldehyde intermediate.[1]

  • Crimmins Acetate Aldol Reaction: The aldehyde is then subjected to a Crimmins acetate aldol reaction with thiazolidinethione 20 in the presence of TiCl4 and DIPEA to furnish compound 21, the precursor to the δ-lactone fragment, as the major product.[1]

Synthesis of Alkene Fragment 3a

The alkene fragment is synthesized starting from D-aspartic acid.[1]

  • Preparation of Intermediate 5a: D-aspartic acid is converted to intermediate 5a through a sequence involving Horner-Wadsworth-Emmons (HWE) olefination and Evans methylation.[1]

  • Preparation of Aldehyde Intermediate: The alcohol of intermediate 5a is oxidized to the corresponding aldehyde using Swern oxidation.[1]

  • HWE Olefination: The resulting aldehyde is treated with phosphonate (B1237965) 8 in the presence of LiCl and DIPEA in an HWE olefination reaction to yield the alkene fragment 3a.[1]

Final Assembly and Synthesis of this compound

The final steps involve the coupling of the two fragments and subsequent transformations.

  • Cross Metathesis: The δ-lactone fragment 4 and the alkene fragment 3a are coupled using Grubbs' second-generation catalyst to form the metathesis product 22.

  • Hydrogenation and Cyclization: The coupled product 22 is then hydrogenated, and subsequently treated with p-toluenesulfonic acid (PTSA) to afford this compound.[4]

Detailed Experimental Workflow: Cross Metathesis

The following diagram illustrates the detailed workflow for the crucial cross-metathesis coupling step.

G start Start dissolve_reactants Dissolve Fragment 4 and Fragment 3a in dry CH2Cl2 start->dissolve_reactants add_catalyst Add Grubbs' II Catalyst dissolve_reactants->add_catalyst reaction Stir at room temperature under Argon atmosphere add_catalyst->reaction monitor Monitor reaction by TLC reaction->monitor quench Quench with ethyl vinyl ether monitor->quench Upon completion concentrate Concentrate in vacuo quench->concentrate purify Purify by column chromatography (Silica gel, EtOAc/Hexanes) concentrate->purify product Obtain Coupled Product 22 purify->product

Caption: Experimental workflow for the cross-metathesis coupling reaction.

Quantitative Data Summary

The following tables summarize the yields for the key steps in the synthesis of this compound.

Table 1: Synthesis of δ-Lactone Fragment 4

StepStarting MaterialProductYield (%)Diastereomeric Ratio
Debenzylation and Swern OxidationCompound 6Aldehyde Int.80 (2 steps)N/A
Crimmins Acetate Aldol ReactionAldehyde Int.Compound 21-5:1

Table 2: Synthesis of Alkene Fragment 3a

StepStarting MaterialProductYield (%)
Swern OxidationIntermediate 5aAldehyde-
HWE OlefinationAldehydeFragment 3a-

Table 3: Final Assembly of this compound

StepStarting MaterialsProductYield (%)
Cross MetathesisFragment 4 & Fragment 3aCompound 22-
Hydrogenation and CyclizationCompound 22This compound60

Note: Yields marked with "-" were not explicitly stated in the primary abstract and would be found in the full experimental details of the publication.

Conclusion

This application note outlines a robust and stereoselective total synthesis of this compound. The convergent strategy allows for the efficient construction of the complex natural product and provides a framework for the synthesis of analogues for further biological investigation. The successful synthesis also led to the unambiguous assignment of the stereochemistry of this compound, a crucial step in understanding its biological activity. Researchers can use this detailed protocol as a guide for the laboratory synthesis of this compound and for the development of related compounds with potential therapeutic applications.

References

Application Notes and Protocols for the Purification of Penicitide A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penicitide A is a marine-derived secondary metabolite isolated from Penicillium species. As a member of the diverse family of fungal alkaloids, this compound holds potential for further investigation in drug discovery and development. The purification of such natural products is a critical step for their structural elucidation, bioactivity screening, and further development.

These application notes provide a comprehensive overview of the general techniques and a composite protocol for the purification of this compound and similar marine fungal secondary metabolites. The methodologies described are based on established procedures for isolating alkaloids and other metabolites from marine-inhabiting fungi.

General Purification Strategies

The purification of this compound, like many marine natural products, typically involves a multi-step process designed to isolate the compound of interest from a complex mixture of metabolites produced by the source organism. The general workflow encompasses fermentation, extraction, and chromatographic separation.

1. Fungal Fermentation: The initial step involves the cultivation of the this compound-producing Penicillium species in a suitable culture medium to generate sufficient biomass and induce the production of the desired secondary metabolites.

2. Extraction: Following fermentation, the fungal biomass and culture broth are subjected to solvent extraction to isolate the crude mixture of secondary metabolites. The choice of solvent is crucial and is typically based on the polarity of the target compound.

3. Chromatographic Purification: This is the core of the purification process and often involves a series of chromatographic techniques to separate the target compound from other metabolites. Common methods include:

  • Silica (B1680970) Gel Column Chromatography: An initial separation step based on polarity.
  • Sephadex LH-20 Column Chromatography: Used for size-exclusion chromatography to separate compounds based on their molecular size.
  • High-Performance Liquid Chromatography (HPLC): A high-resolution technique for the final purification of the compound. Both normal-phase and reverse-phase HPLC can be employed.

Experimental Workflow Diagram

Purification_Workflow cluster_0 Upstream Processing cluster_1 Downstream Processing Fermentation Fungal Fermentation (Penicillium sp.) Extraction Solvent Extraction (e.g., Ethyl Acetate) Fermentation->Extraction Biomass & Broth Crude_Extract Crude Extract Extraction->Crude_Extract Silica_Gel Silica Gel Column Chromatography Crude_Extract->Silica_Gel Fractions_Silica Fractions Silica_Gel->Fractions_Silica Sephadex Sephadex LH-20 Chromatography Fractions_Silica->Sephadex Bioactivity Guided Fractions_Sephadex Semi-purified Fractions Sephadex->Fractions_Sephadex Prep_HPLC Preparative HPLC Fractions_Sephadex->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound

Caption: General workflow for the purification of this compound.

Detailed Experimental Protocols

The following protocols are generalized from methods used for the purification of secondary metabolites from marine Penicillium species and can be adapted for this compound.

Protocol 1: Fungal Fermentation and Extraction
  • Fermentation:

    • Inoculate the this compound-producing Penicillium sp. into a suitable liquid or solid-state fermentation medium.

    • Incubate the culture under optimal conditions (temperature, pH, agitation) for a predetermined period to maximize the production of this compound.

  • Extraction:

    • If using liquid fermentation, separate the mycelia from the culture broth by filtration.

    • Exhaustively extract the mycelia with a polar solvent such as methanol (B129727) or acetone.

    • Partition the aqueous culture broth with an immiscible organic solvent like ethyl acetate (B1210297) or dichloromethane (B109758).

    • If using solid-state fermentation, dry the fermented substrate and extract with a suitable solvent.

    • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

Protocol 2: Multi-step Chromatographic Purification

This protocol outlines a common sequence of chromatographic steps. The choice of solvents and gradients should be optimized based on the specific characteristics of this compound.

  • Silica Gel Column Chromatography (Initial Fractionation):

    • Stationary Phase: Silica gel (e.g., 200-300 mesh).

    • Mobile Phase: A gradient of increasing polarity, for example, starting with n-hexane and gradually increasing the proportion of ethyl acetate, and then methanol.

    • Procedure:

      • Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

      • Load the dried, adsorbed sample onto a pre-packed silica gel column.

      • Elute the column with the solvent gradient.

      • Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

      • Pool fractions containing the compound of interest based on TLC analysis.

  • Sephadex LH-20 Column Chromatography (Size Exclusion):

    • Stationary Phase: Sephadex LH-20.

    • Mobile Phase: Typically methanol or a mixture of dichloromethane and methanol.

    • Procedure:

      • Dissolve the pooled, semi-purified fractions from the silica gel column in the mobile phase.

      • Load the sample onto a pre-swollen and packed Sephadex LH-20 column.

      • Elute with the mobile phase at a constant flow rate.

      • Collect fractions and monitor by TLC or HPLC.

      • Pool the fractions containing the target compound.

  • Preparative High-Performance Liquid Chromatography (Final Purification):

    • Column: A preparative C18 reversed-phase column is commonly used for non-polar to moderately polar compounds.

    • Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol, often with a modifier such as formic acid or trifluoroacetic acid to improve peak shape.

    • Procedure:

      • Dissolve the further purified fraction in the mobile phase.

      • Inject the sample onto the preparative HPLC system.

      • Run the optimized gradient method.

      • Collect the peak corresponding to this compound based on the retention time determined from analytical HPLC.

      • Evaporate the solvent to obtain the pure compound.

Data Presentation: Purification Parameters

The following tables summarize typical parameters for the chromatographic steps. These should be considered as starting points and require optimization for the specific separation.

Table 1: Silica Gel Column Chromatography Parameters

ParameterValue/Description
Stationary Phase Silica Gel (200-300 mesh)
Column Dimensions Dependent on sample amount
Mobile Phase Gradient elution (e.g., n-Hexane-EtOAc, EtOAc-MeOH)
Elution Profile Stepwise or linear gradient of increasing polarity
Fraction Size Dependent on column volume
Monitoring Thin Layer Chromatography (TLC)

Table 2: Sephadex LH-20 Column Chromatography Parameters

ParameterValue/Description
Stationary Phase Sephadex LH-20
Column Dimensions Dependent on sample amount
Mobile Phase Isocratic elution (e.g., 100% Methanol or CH₂Cl₂/MeOH 1:1)
Flow Rate Typically gravity flow
Fraction Size Dependent on column volume
Monitoring TLC or analytical HPLC

Table 3: Preparative HPLC Parameters

ParameterValue/Description
Column Preparative C18 (e.g., 10 µm, 250 x 20 mm)
Mobile Phase Gradient elution (e.g., Water/Acetonitrile or Water/Methanol)
Flow Rate 5-20 mL/min
Detection UV-Vis Diode Array Detector (DAD)
Injection Volume Dependent on concentration and column capacity
Run Time 20-60 minutes

Signaling Pathway and Logical Relationship Diagram

While the direct signaling pathways affected by this compound may still be under investigation, the logical relationship in its discovery and development can be visualized.

Discovery_Logic cluster_0 Discovery Phase cluster_1 Development Phase Source Marine Fungus (Penicillium sp.) Purification Purification (as per protocols) Source->Purification Structure Structure Elucidation (NMR, MS) Purification->Structure Bioactivity Bioactivity Screening (e.g., anticancer, antimicrobial) Structure->Bioactivity Lead_Compound Lead Compound Identification Bioactivity->Lead_Compound SAR Structure-Activity Relationship (SAR) Lead_Compound->SAR Preclinical Preclinical Studies SAR->Preclinical

Caption: Logical flow from discovery to preclinical studies.

Conclusion

The purification of this compound from its natural source requires a systematic and multi-step approach. The protocols and guidelines presented here, derived from established methods for similar marine fungal metabolites, provide a solid foundation for researchers to develop a robust purification strategy. Optimization of each step, guided by analytical techniques such as TLC and HPLC, is essential for achieving high purity and yield of the target compound.

Application Notes and Protocols for Bioactive Compounds in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a general framework for utilizing bioactive compounds in a cell culture setting. Due to the lack of specific information available for a compound named "Penicitide A," it is presumed that this may be a typographical error. The following protocols and data presentation guidelines are based on common practices for studying the effects of novel compounds on cultured cells and can be adapted once the correct compound identity is established. The primary objectives of these notes are to outline procedures for determining a compound's cytotoxicity, its effect on cell signaling pathways, and its potential to induce apoptosis.

Data Presentation

Effective data presentation is crucial for the interpretation and communication of experimental results. Quantitative data should be organized into clear and concise tables.

Table 1: Cytotoxicity of [Compound Name] on Various Cell Lines

Cell LineTreatment Duration (hours)IC50 (µM)Maximum Inhibition (%)
Cell Line A24
48
72
Cell Line B24
48
72
Cell Line C24
48
72

Table 2: Effect of [Compound Name] on Apoptosis Induction

Cell LineConcentration (µM)Treatment Duration (hours)% Apoptotic Cells (Annexin V+)Fold Increase vs. Control
Cell Line AControl241.0
IC50/224
IC5024
2 x IC5024
Cell Line BControl481.0
IC50/248
IC5048
2 x IC5048

Experimental Protocols

Detailed and reproducible protocols are essential for robust scientific research. The following are standard methods for assessing a compound's activity in cell culture.

Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of the compound that inhibits cell growth by 50% (IC50).

Materials:

  • Target cell lines

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • [Compound Name] stock solution (in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the compound in complete medium. Replace the existing medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used for the compound).

  • Incubation: Incubate the plate for 24, 48, and 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following compound treatment.

Materials:

  • Target cell lines

  • Complete cell culture medium

  • [Compound Name]

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Visualization of Signaling Pathways and Workflows

Visual representations of complex biological processes and experimental designs can significantly enhance understanding.

Signaling Pathway Diagram

The following is a hypothetical signaling pathway that a compound might modulate.

Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activation Compound [Compound Name] Compound->Receptor Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activation Nucleus Nucleus TranscriptionFactor->Nucleus Translocation Apoptosis Apoptosis Nucleus->Apoptosis Gene Expression Experimental_Workflow Start Start CellCulture Cell Culture (e.g., Cell Line A) Start->CellCulture Treatment Compound Treatment (Varying Concentrations) CellCulture->Treatment Incubation Incubation (24, 48, 72h) Treatment->Incubation CytotoxicityAssay Cytotoxicity Assay (MTT) Incubation->CytotoxicityAssay ApoptosisAssay Apoptosis Assay (Flow Cytometry) Incubation->ApoptosisAssay DataAnalysis Data Analysis (IC50, % Apoptosis) CytotoxicityAssay->DataAnalysis ApoptosisAssay->DataAnalysis End End DataAnalysis->End

Application Notes and Protocols for Determining the Cytotoxicity of Penicitide A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penicitide A is a natural product classified as an aliphatic alcohol, with the chemical structure (4S,6S)-4-hydroxy-6-[(10R)-10-hydroxy-5,7-dimethylundecyl]oxan-2-one.[1] It has been isolated from the fungus Penicillium chrysogenum.[1] As with many novel natural products, a thorough evaluation of its biological activities, including its cytotoxic potential, is a critical step in assessing its therapeutic or toxicological properties. This document provides a comprehensive set of protocols for determining the cytotoxicity of this compound using standard in vitro assays.

These protocols are designed to be adaptable for use with various cancer cell lines and primary cells. The assays described herein will enable researchers to quantify cell viability, membrane integrity, and the induction of apoptosis following treatment with this compound.

Experimental Workflow for Cytotoxicity Assessment

The overall workflow for assessing the cytotoxicity of a test compound such as this compound involves a multi-step process, beginning with a cell viability assay to determine the concentration-dependent effects, followed by more specific assays to elucidate the mechanism of cell death.

G cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 Data Analysis and Interpretation A Prepare this compound Stock Solution B Cell Culture and Seeding A->B C Treat Cells with a Range of this compound Concentrations B->C D Perform MTT Assay for Cell Viability C->D E Determine IC50 Value D->E F LDH Release Assay for Cytotoxicity (Necrosis) E->F Based on IC50 G Annexin V-FITC/PI Staining for Apoptosis E->G Based on IC50 I Quantify Percentage of Apoptotic and Necrotic Cells F->I H Flow Cytometry Analysis G->H H->I J Correlate with IC50 Data I->J K Hypothesize Mechanism of this compound-induced Cytotoxicity J->K G cluster_0 Induction cluster_1 Mitochondrial Pathway cluster_2 Caspase Cascade A This compound B Cellular Stress (e.g., ROS production) A->B C Activation of Bax/Bak B->C D Mitochondrial Outer Membrane Permeabilization (MOMP) C->D E Release of Cytochrome c D->E F Apoptosome Formation (Apaf-1, Cytochrome c, Caspase-9) E->F G Activation of Caspase-9 F->G H Activation of Executioner Caspases (Caspase-3, -7) G->H I Apoptosis H->I

References

Application Note: High-Throughput Screening for Anti-inflammatory Activity of Penicitide A

Author: BenchChem Technical Support Team. Date: December 2025

Introduction Inflammation is a critical biological response to harmful stimuli, such as pathogens and damaged cells. While essential for healing, chronic or dysregulated inflammation contributes to a wide range of diseases. Macrophages are key players in the inflammatory process, and their activation by stimuli like bacterial lipopolysaccharide (LPS) leads to the production of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). The inhibition of these mediators is a primary strategy in the development of novel anti-inflammatory drugs. This document provides a comprehensive protocol for evaluating the anti-inflammatory potential of Penicitide A, a novel compound, using an in vitro LPS-stimulated RAW 264.7 macrophage model.

Principle The murine macrophage cell line RAW 264.7 provides a robust and reproducible model for studying inflammation. When stimulated with LPS, these cells mimic an inflammatory response by upregulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2][3] This leads to the expression and release of pro-inflammatory markers. The anti-inflammatory activity of this compound is quantified by measuring its ability to inhibit the production of NO, PGE2, TNF-α, IL-6, and IL-1β in LPS-stimulated cells. A preliminary cytotoxicity assay is performed to ensure that the observed inhibitory effects are not due to cell death.

Experimental Protocols

Cell Culture and Maintenance
  • Cell Line: RAW 264.7 (murine macrophage)

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: Passage cells every 2-3 days when they reach 80-90% confluency.

Cytotoxicity Assessment (MTT Assay)

It is essential to determine the non-toxic concentration range of this compound before assessing its anti-inflammatory activity.

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 × 10⁴ cells/well and incubate for 24 hours.[4]

    • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) and a vehicle control (e.g., 0.1% DMSO) for 24 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan (B1609692) crystals in 150 µL of DMSO.[5]

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control group. Select concentrations that show >90% cell viability for subsequent experiments.

Measurement of Nitric Oxide (NO) Production
  • Principle: The concentration of NO is determined by measuring the accumulation of its stable metabolite, nitrite (B80452), in the culture supernatant using the Griess reagent.[4][6]

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 × 10⁵ cells/well and incubate for 24 hours.

    • Pre-treat cells with non-toxic concentrations of this compound or a positive control (e.g., L-NMMA) for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.[7] A non-stimulated group and a vehicle control group should be included.

    • Collect 100 µL of the culture supernatant from each well.

    • Add 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-1-napthylethylenediamine dihydrochloride (B599025) in water) to the supernatant.[6]

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm.[4][6]

    • Quantify nitrite concentration using a standard curve prepared with sodium nitrite.

Measurement of Prostaglandin E2 (PGE2) and Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β)
  • Principle: The concentrations of PGE2, TNF-α, IL-6, and IL-1β in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits. These assays are typically competitive ELISAs for PGE2[8][9][10] and sandwich ELISAs for the cytokines.[11][12]

  • Protocol:

    • Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 × 10⁵ cells/well and incubate for 24 hours.

    • Pre-treat cells with non-toxic concentrations of this compound or a positive control (Dexamethasone for cytokines, Indomethacin for PGE2) for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatants and centrifuge to remove cellular debris.

    • Perform the ELISA for each mediator (PGE2, TNF-α, IL-6, IL-1β) according to the manufacturer's specific instructions.

    • Measure the absorbance using a microplate reader at the recommended wavelength (typically 450 nm for sandwich ELISAs and 405 nm for competitive ELISAs).[9][10]

    • Calculate the concentrations of the mediators based on the standard curves generated from the provided standards.

Data Presentation

Quantitative data should be presented as the mean ± standard deviation (SD) from at least three independent experiments. The inhibitory concentration 50 (IC50) values should be calculated using non-linear regression analysis.

Table 1: Effect of this compound on RAW 264.7 Cell Viability

Concentration (µM) Cell Viability (%)
Vehicle Control 100.0 ± 4.5
1 99.1 ± 3.8
5 98.5 ± 4.1
10 97.2 ± 3.5
25 95.8 ± 4.9
50 91.3 ± 5.2

| 100 | 75.4 ± 6.1 |

Table 2: Inhibitory Effects of this compound on Pro-inflammatory Mediators

Treatment NO Inhibition (IC50, µM) PGE2 Inhibition (IC50, µM) TNF-α Inhibition (IC50, µM) IL-6 Inhibition (IC50, µM) IL-1β Inhibition (IC50, µM)
This compound Value Value Value Value Value
Indomethacin 56.8[13][14] 2.8[13][14] 143.7[13][14] N/A N/A
Dexamethasone N/A N/A Value Value Value

(Note: N/A = Not Applicable/Not typically used as a primary control for this marker. Values for this compound and Dexamethasone to be determined experimentally.)

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment & Stimulation cluster_assay Phase 3: Assays cluster_analysis Phase 4: Data Analysis Culture RAW 264.7 Cell Culture Seeding Seed Cells in Plates Culture->Seeding PreTreat Pre-treat with This compound Seeding->PreTreat Stimulate Stimulate with LPS PreTreat->Stimulate MTT MTT Assay (Cytotoxicity) Stimulate->MTT Griess Griess Assay (NO Production) Stimulate->Griess ELISA ELISA (PGE2, TNF-α, IL-6, IL-1β) Stimulate->ELISA Calc Calculate Concentrations & IC50 Values MTT->Calc Griess->Calc ELISA->Calc Report Generate Report Calc->Report

Caption: Experimental workflow for assessing the anti-inflammatory activity of this compound.

NFkB_Pathway cluster_nucleus Inside Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Activation TLR4->IKK MyD88/ TRAF6 IkB IκBα Degradation IKK->IkB NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus Translocation Transcription Gene Transcription Cytokines Pro-inflammatory Mediators (TNF-α, IL-6, iNOS) Transcription->Cytokines PenicitideA This compound PenicitideA->IKK Inhibits? PenicitideA->IkB Inhibits? PenicitideA->NFkB Inhibits? NFkB_nuc->Transcription binds to DNA

Caption: Simplified NF-κB signaling pathway in LPS-stimulated macrophages.

MAPK_Pathway cluster_mapk MAPK Cascades LPS LPS TLR4 TLR4 Receptor LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKK36 MKK3/6 TAK1->MKK36 MKK47 MKK4/7 TAK1->MKK47 MEK12 MEK1/2 TAK1->MEK12 p38 p38 MKK36->p38 AP1 AP-1 Activation p38->AP1 JNK JNK MKK47->JNK JNK->AP1 ERK ERK MEK12->ERK ERK->AP1 Nucleus Nucleus AP1->Nucleus Translocation Transcription Gene Transcription Cytokines Pro-inflammatory Mediators (COX-2, Cytokines) Transcription->Cytokines PenicitideA This compound PenicitideA->p38 Inhibits? PenicitideA->JNK Inhibits? PenicitideA->ERK Inhibits?

Caption: Simplified MAPK signaling pathway in LPS-stimulated macrophages.

References

Application Notes and Protocols: Enzyme Inhibition Kinetics of Penicitide A

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Penicitide A is a marine-derived secondary metabolite whose total synthesis and stereochemical assignment have been reported.[1] However, to date, there is a notable lack of publicly available data regarding its biological activity, including its potential as an enzyme inhibitor. The scientific literature does not currently contain information on the specific enzyme targets of this compound, its mechanism of inhibition, or any quantitative kinetic parameters such as IC50 or Ki values.

This document aims to provide a generalized framework for researchers and drug development professionals to investigate the enzyme inhibition kinetics of a novel compound like this compound. The following protocols and conceptual workflows are based on established principles of enzyme kinetics and are intended to serve as a starting point for experimentation once a target enzyme has been identified.

General Principles of Enzyme Inhibition Kinetics

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. The study of enzyme inhibition kinetics is crucial for understanding the mechanism of action of an inhibitor and for the development of new therapeutic agents. Inhibition can be broadly classified as reversible or irreversible.[2]

  • Reversible Inhibition: The inhibitor binds non-covalently to the enzyme and can be removed, restoring enzyme activity. Reversible inhibitors are further categorized as:

    • Competitive: The inhibitor binds to the active site of the enzyme, competing with the substrate. This type of inhibition can be overcome by increasing the substrate concentration.[2]

    • Non-competitive: The inhibitor binds to a site other than the active site (an allosteric site) and can bind to either the free enzyme or the enzyme-substrate complex. This type of inhibition is not affected by substrate concentration.[2]

    • Uncompetitive: The inhibitor binds only to the enzyme-substrate complex.[3]

    • Mixed: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex at an allosteric site.

  • Irreversible Inhibition: The inhibitor binds covalently to the enzyme, causing permanent inactivation.[2]

Hypothetical Experimental Workflow for Characterizing this compound

The following diagram outlines a general workflow for characterizing the enzyme inhibition properties of this compound, assuming a target enzyme has been identified.

G cluster_0 Phase 1: Target Identification & Initial Screening cluster_1 Phase 2: Dose-Response & IC50 Determination cluster_2 Phase 3: Mechanism of Inhibition Studies cluster_3 Phase 4: Advanced Characterization A Identify Potential Target Enzyme(s) B Develop/Optimize Enzyme Assay A->B C Primary Screen of this compound (Single Concentration) B->C D Dose-Response Assay with Varying [this compound] C->D E Calculate IC50 Value D->E F Kinetic Assays with Varying [Substrate] and [this compound] E->F G Data Analysis: Lineweaver-Burk or Michaelis-Menten Plots F->G H Determine Inhibition Type (Competitive, Non-competitive, etc.) G->H I Calculate Ki Value H->I J Reversibility Assay (e.g., Dialysis or Rapid Dilution) I->J K Structural Studies (e.g., X-ray Crystallography, NMR) J->K

Caption: A generalized workflow for the characterization of an unknown enzyme inhibitor.

Protocols for Enzyme Inhibition Assays

The following are generalized protocols that would need to be adapted for a specific enzyme target.

Protocol for IC50 Determination

The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.

Materials:

  • Target Enzyme

  • Substrate for the target enzyme

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Assay Buffer (optimized for pH and ionic strength for the target enzyme)

  • 96-well microplate

  • Microplate reader (capable of measuring the product formation, e.g., absorbance, fluorescence)

Procedure:

  • Prepare Reagents:

    • Prepare a series of dilutions of this compound in the assay buffer. A typical starting range might be from 100 µM to 1 nM.

    • Prepare a solution of the target enzyme in the assay buffer at a concentration that gives a linear reaction rate over the desired time course.

    • Prepare a solution of the substrate in the assay buffer. The concentration should ideally be at or near the Michaelis constant (Km) of the enzyme for that substrate.

  • Assay Setup:

    • To each well of the 96-well plate, add a fixed volume of the enzyme solution.

    • Add the various dilutions of this compound to the wells. Include control wells with no inhibitor (100% activity) and wells with buffer only (background).

    • Pre-incubate the enzyme and this compound for a defined period (e.g., 15-30 minutes) at a constant temperature to allow for binding to reach equilibrium.

  • Initiate Reaction:

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

  • Data Collection:

    • Measure the rate of product formation over time using the microplate reader. This can be done in kinetic mode (multiple readings over time) or as an endpoint assay (a single reading after a fixed time).

  • Data Analysis:

    • Subtract the background reading from all data points.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the no-inhibitor control.

    • Plot the percentage of inhibition versus the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol for Determining the Mechanism of Inhibition

This protocol aims to determine if this compound is a competitive, non-competitive, uncompetitive, or mixed inhibitor.

Materials:

  • Same as for IC50 determination.

Procedure:

  • Prepare Reagents:

    • Prepare a range of substrate concentrations, typically from 0.5x Km to 10x Km.

    • Prepare several fixed concentrations of this compound, based on the previously determined IC50 value (e.g., 0.5x IC50, 1x IC50, and 2x IC50). Also include a no-inhibitor control.

  • Assay Setup:

    • Set up a matrix in a 96-well plate where each row corresponds to a fixed concentration of this compound (including zero) and each column corresponds to a different substrate concentration.

    • Add the enzyme and the corresponding concentration of this compound to each well and pre-incubate.

  • Initiate and Measure Reaction:

    • Initiate the reactions by adding the different concentrations of the substrate.

    • Measure the initial reaction velocities (V₀) for each combination of substrate and inhibitor concentration.

  • Data Analysis:

    • Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) or a Michaelis-Menten plot (V₀ vs. [S]).

    • Analyze the changes in the apparent Vmax and Km in the presence of the inhibitor to determine the mechanism of inhibition.

The following diagram illustrates the expected changes in a Lineweaver-Burk plot for different types of reversible inhibition.

G cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition a1 a2 a1->a2 No Inhibitor a3 a1->a3 + Inhibitor b1 b2 b1->b2 No Inhibitor b3 b1->b3 + Inhibitor c1 c2 c1->c2 No Inhibitor c3 c4 c3->c4 + Inhibitor

Caption: Lineweaver-Burk plots for different inhibition types.

Data Presentation

Quantitative data from enzyme inhibition studies with this compound should be summarized in a clear and concise table.

ParameterValueDescription
IC50 TBDConcentration of this compound that inhibits 50% of the enzyme's activity under specific assay conditions.
Mechanism TBDThe mode of inhibition (e.g., Competitive, Non-competitive, Uncompetitive, Mixed).
Ki TBDThe inhibition constant, representing the dissociation constant of the enzyme-inhibitor complex.
Vmax (apparent) TBDThe maximum reaction rate in the presence of the inhibitor.
Km (apparent) TBDThe Michaelis constant in the presence of the inhibitor.

TBD: To be determined through experimentation.

Conclusion

While there is currently no specific information on the enzyme inhibition kinetics of this compound, the protocols and workflows outlined in these application notes provide a robust framework for its investigation. Once a biological target is identified, these methods will be instrumental in elucidating the compound's mechanism of action and quantifying its inhibitory potency. Such studies are a critical step in the evaluation of this compound as a potential lead compound in drug discovery and as a tool for chemical biology research.

References

Penicitide A: No In Vivo Animal Study Data Currently Available

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of available scientific literature, no data regarding in vivo animal studies, mechanism of action, or established experimental protocols for the marine secondary metabolite Penicitide A could be identified. The currently accessible research on this compound is limited to its total synthesis and stereochemical assignment.

At present, the scientific community has not published findings on the biological activity of this compound. The initial research has focused on the chemical synthesis of the molecule, a crucial first step before any biological evaluation can be conducted. This means that information regarding its effects in living organisms, the signaling pathways it may interact with, and protocols for its use in animal research are not available.

Therefore, the creation of detailed Application Notes and Protocols, including quantitative data tables, experimental methodologies, and signaling pathway diagrams for in vivo studies of this compound, cannot be fulfilled at this time.

Researchers and drug development professionals interested in the potential of this compound will need to await foundational research that explores its pharmacological and toxicological properties. Such studies would be the necessary prerequisite for the development of any in vivo applications.

Formulation of Penicitide A for Preclinical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Penicitide A, a C18 aliphatic alcohol derived from the marine fungus Penicillium chrysogenum, represents a class of secondary metabolites with potential therapeutic applications. Due to its long aliphatic chain, this compound is predicted to be a hydrophobic molecule, presenting challenges for its formulation in aqueous-based biological assays. This document provides detailed application notes and protocols for the preparation and use of this compound in preclinical research, with a focus on ensuring its solubility and stability for accurate and reproducible experimental outcomes. The protocols outlined below are based on established methods for the formulation of hydrophobic marine natural products and are intended to serve as a guide for in vitro studies.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is crucial for the development of an effective formulation. Key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₈H₃₄O₄PubChem
Molecular Weight 314.5 g/mol PubChem
Chemical Class Aliphatic AlcoholPubChem
Predicted Solubility Poor in water; Soluble in organic solvents (e.g., DMSO, Ethanol)Inferred from structure
Source Organism Penicillium chrysogenum[1][2][3][4]

Formulation Protocol for In Vitro Research

Due to its predicted hydrophobic nature, a stock solution of this compound should be prepared in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is recommended as the primary solvent due to its high solubilizing capacity for a wide range of compounds and its miscibility with aqueous cell culture media.

Materials
  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, amber glass vials

  • Sterile, polypropylene (B1209903) microcentrifuge tubes

  • Calibrated micropipettes and sterile, filtered pipette tips

Preparation of a 10 mM Stock Solution in DMSO
  • Weighing this compound: Accurately weigh a precise amount of this compound (e.g., 1 mg) in a sterile, tared microcentrifuge tube.

  • Calculating the Volume of DMSO: Calculate the required volume of DMSO to achieve a 10 mM stock solution using the following formula: Volume (µL) = (Mass of this compound (mg) / 314.5 g/mol ) * 100,000

  • Dissolution: Add the calculated volume of cell culture grade DMSO to the microcentrifuge tube containing this compound.

  • Vortexing: Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. A brief sonication step in a water bath may be used to aid dissolution if necessary.

  • Storage: Aliquot the 10 mM stock solution into sterile, amber glass vials to minimize freeze-thaw cycles and protect from light. Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Preparation of Working Solutions

For cell-based assays, the final concentration of DMSO in the culture medium should be kept to a minimum (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

  • Serial Dilutions: Prepare serial dilutions of the 10 mM stock solution in DMSO to create intermediate stock solutions of the desired concentrations.

  • Final Dilution: Directly before use, dilute the intermediate stock solutions into the appropriate cell culture medium to achieve the final desired experimental concentrations. Ensure thorough mixing by gentle pipetting.

Experimental Protocols

Secondary metabolites from Penicillium chrysogenum have demonstrated cytotoxic effects against various cancer cell lines.[1][2][3][4] Therefore, a primary application of formulated this compound is the assessment of its cytotoxic and anti-proliferative activities.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general procedure to determine the half-maximal inhibitory concentration (IC₅₀) of this compound in a cancer cell line.

3.1.1. Experimental Workflow

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 MTT Assay A Seed cells in 96-well plate B Incubate for 24h A->B C Prepare this compound working solutions B->C D Treat cells with varying concentrations C->D E Incubate for 48-72h D->E F Add MTT reagent E->F G Incubate for 4h F->G H Add solubilization solution G->H I Measure absorbance at 570 nm H->I

Caption: Workflow for determining the in vitro cytotoxicity of this compound using an MTT assay.

3.1.2. Methodology

  • Cell Seeding: Seed a human cancer cell line (e.g., A549, HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treatment: Prepare serial dilutions of this compound in the cell culture medium. Remove the old medium from the wells and add 100 µL of the fresh medium containing the different concentrations of this compound. Include a vehicle control (medium with the highest concentration of DMSO used) and an untreated control.

  • Incubation: Incubate the plate for 48 to 72 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC₅₀ value.

Potential Signaling Pathways for Investigation

While the specific molecular targets of this compound are unknown, secondary metabolites from marine fungi have been shown to modulate various signaling pathways involved in cell proliferation, apoptosis, and inflammation. Based on the cytotoxic activity of related compounds, the following pathways are suggested for initial investigation.

G cluster_proliferation Proliferation Pathways cluster_apoptosis Apoptosis Pathways cluster_inflammation Inflammation Pathways This compound This compound Cell Proliferation Cell Proliferation This compound->Cell Proliferation Apoptosis Apoptosis This compound->Apoptosis Inflammation Inflammation This compound->Inflammation MAPK/ERK MAPK/ERK Cell Proliferation->MAPK/ERK PI3K/Akt PI3K/Akt Cell Proliferation->PI3K/Akt Caspase Activation Caspase Activation Apoptosis->Caspase Activation Bcl-2 Family Regulation Bcl-2 Family Regulation Apoptosis->Bcl-2 Family Regulation NF-κB Signaling NF-κB Signaling Inflammation->NF-κB Signaling MAPK Signaling MAPK Signaling Inflammation->MAPK Signaling

Caption: Potential signaling pathways modulated by this compound for further investigation.

Troubleshooting and Considerations

  • Precipitation: If this compound precipitates upon dilution in aqueous media, consider using a co-solvent system. A mixture of ethanol (B145695) and polyethylene (B3416737) glycol 400 (PEG 400) at a 45:55 ratio, used at a final concentration of 0.1% in the growth medium, has been shown to be effective for solubilizing hydrophobic compounds in cell culture.[5]

  • Stability: The stability of this compound in aqueous solutions over time should be assessed. It is recommended to prepare fresh working solutions for each experiment.

  • Vehicle Controls: Always include appropriate vehicle controls in all experiments to account for any effects of the solvent on the biological system.

Conclusion

These application notes and protocols provide a framework for the successful formulation and in vitro evaluation of this compound. By carefully considering its physicochemical properties and employing appropriate formulation strategies, researchers can obtain reliable and reproducible data to further elucidate the therapeutic potential of this marine natural product. Subsequent studies should focus on identifying its specific molecular targets and mechanism of action to advance its development as a potential drug candidate.

References

Application Notes and Protocols for Target Validation of Novel Bioactive Compounds: A Hypothetical Case Study of Penicitide A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery and synthesis of novel bioactive compounds, such as the marine-derived natural product Penicitide A, represents a critical first step in the drug development pipeline. However, elucidating the molecular target and mechanism of action is paramount to advancing a promising compound into a viable therapeutic candidate. Target validation is the rigorous process of demonstrating that a specific molecular entity, typically a protein, is critically involved in a disease pathway and that modulating its activity with a compound like this compound will elicit a desired therapeutic effect.[1][2][3]

These application notes provide a comprehensive, albeit hypothetical, framework for the target identification and validation of a novel compound, using this compound as an example. The protocols and workflows described herein are based on established methodologies in chemical biology and drug discovery and are intended to guide researchers in this essential process.

Section 1: Target Identification Workflow

The initial phase of target validation is to identify potential protein targets of this compound. A multi-pronged approach, combining computational, proteomic, and genetic methods, is recommended to generate a robust list of candidate targets.[4][5]

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Target Validation in_silico In Silico Prediction (Reverse Docking, Pharmacophore Screening) candidate_list Generate Candidate Target List in_silico->candidate_list proteomics Chemical Proteomics (Affinity Chromatography, CETSA) proteomics->candidate_list phenotypic Phenotypic Screening & Genetic Interaction (CRISPR/RNAi Screens) phenotypic->candidate_list biochemical Biochemical Assays (Enzyme Kinetics, Binding Assays) candidate_list->biochemical cellular Cellular Assays (Target Engagement, Pathway Analysis) candidate_list->cellular validated_target Validated Target biochemical->validated_target cellular->validated_target

Caption: A generalized workflow for the identification and validation of a novel compound's target.

In Silico Target Prediction

Computational methods can provide initial hypotheses about the potential targets of this compound by comparing its structure to libraries of known ligands and protein binding sites.[6][7][8][9]

Protocol 1: Reverse Docking and Pharmacophore Screening

  • Ligand Preparation: Generate a 3D conformer of this compound and optimize its geometry using computational chemistry software.

  • Target Database Selection: Choose a database of 3D protein structures (e.g., PDB) relevant to the suspected therapeutic area.

  • Reverse Docking: Screen the this compound structure against the selected protein database to predict potential binding interactions and rank them based on docking scores.[9]

  • Pharmacophore Modeling: Generate a pharmacophore model based on the chemical features of this compound.

  • Pharmacophore Screening: Screen the pharmacophore model against a database of known protein targets to identify proteins that are likely to bind to this compound.

  • Candidate Prioritization: Combine the results from reverse docking and pharmacophore screening to create a prioritized list of potential targets.

Chemical Proteomics Approaches

Chemical proteomics aims to identify the direct binding partners of a compound from a complex biological sample, such as a cell lysate.[10][11][12]

Protocol 2: Affinity Chromatography-Mass Spectrometry

  • Probe Synthesis: Synthesize a derivative of this compound with a linker arm suitable for immobilization on a solid support (e.g., agarose (B213101) beads).

  • Immobilization: Covalently attach the this compound probe to the solid support.

  • Cell Lysate Preparation: Prepare a native protein extract from a relevant cell line or tissue.

  • Affinity Pull-down: Incubate the immobilized this compound with the cell lysate to allow for the binding of target proteins.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the beads.

  • Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).[13]

  • Data Analysis: Analyze the mass spectrometry data to identify proteins that are significantly enriched in the this compound pull-down compared to a control.

Phenotypic Screening and Genetic Interactions

Phenotypic screens can reveal the biological processes affected by this compound, while genetic approaches can identify genes that modulate its activity, thereby pointing to potential targets or pathways.

Protocol 3: CRISPR/Cas9-Based Sensitivity Screen

  • Cell Line Selection: Choose a cell line that exhibits a phenotypic response to this compound (e.g., growth inhibition).

  • Library Transduction: Transduce the cell line with a genome-wide CRISPR knockout library.

  • Compound Treatment: Treat the library-transduced cells with this compound at a concentration that causes partial growth inhibition (e.g., GI50).

  • Genomic DNA Extraction: After a period of growth, extract genomic DNA from both treated and untreated cell populations.

  • Guide RNA Sequencing: Amplify and sequence the guide RNA (gRNA) cassettes from the genomic DNA.

  • Data Analysis: Identify gRNAs that are either depleted or enriched in the this compound-treated population. Genes whose knockout confers resistance are potential targets, while those causing sensitization may be in the same pathway.[14]

Section 2: Target Validation Experiments

Once a list of candidate targets is generated, a series of validation experiments are required to confirm a direct and functionally relevant interaction between this compound and the putative target.[1][3][15]

Biochemical Assays

Biochemical assays use purified components to directly measure the interaction between this compound and a candidate protein.[16][17]

Protocol 4: Enzyme Inhibition Assay (Hypothetical Target: Kinase X)

  • Reagent Preparation: Prepare a reaction buffer containing purified Kinase X, its substrate, and ATP.

  • Compound Dilution: Prepare a serial dilution of this compound.

  • Reaction Initiation: Add this compound to the reaction mixture and incubate. Initiate the kinase reaction by adding ATP.

  • Signal Detection: After a set time, stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence).

  • Data Analysis: Plot the percentage of inhibition against the concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.

Table 1: Hypothetical Biochemical Assay Data for this compound

Candidate Target Assay Type IC50 / Kd (nM)
Kinase X Enzyme Inhibition 50
Protease Y Enzyme Inhibition >10,000

| Receptor Z | Binding Assay | 120 |

Cellular Assays

Cellular assays are crucial for confirming that this compound engages its target in a physiological context and modulates downstream signaling pathways.[18][19][20]

Protocol 5: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Heat the treated cells at various temperatures to induce protein denaturation.

  • Cell Lysis: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

  • Protein Detection: Analyze the amount of the candidate target protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein against temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates direct target engagement.[21]

Protocol 6: Target-Specific Pathway Analysis

  • Cell Treatment: Treat relevant cells with varying concentrations of this compound.

  • Lysate Preparation: After treatment, lyse the cells and prepare protein extracts.

  • Western Blotting: Perform Western blotting to analyze the phosphorylation status or expression levels of the target protein and its downstream effectors.

  • Data Analysis: Quantify the changes in protein levels or phosphorylation to determine if this compound modulates the target's signaling pathway.

G penicitide_A This compound kinase_X Kinase X penicitide_A->kinase_X Inhibition downstream_1 Downstream Effector 1 (Phosphorylated) kinase_X->downstream_1 Phosphorylation downstream_2 Downstream Effector 2 (Phosphorylated) downstream_1->downstream_2 Phosphorylation cellular_response Cellular Response (e.g., Apoptosis) downstream_2->cellular_response

Caption: A hypothetical signaling pathway modulated by this compound through the inhibition of Kinase X.

Section 3: Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison. The collective evidence from biochemical, cellular, and genetic experiments will determine the validity of a candidate target.

Table 2: Summary of Target Validation Data for Kinase X

Experiment Type Metric Result Interpretation
Enzyme Inhibition IC50 50 nM Potent biochemical inhibition
CETSA ΔTm +5 °C Direct target engagement in cells
Pathway Analysis p-Effector 1 Decreased Modulation of downstream signaling

| CRISPR Screen | Gene Knockout | Resistance | Genetic evidence of target relevance |

Conclusion

The target validation process is a critical and multifaceted component of drug discovery. By employing a systematic and integrated approach that combines in silico, proteomic, biochemical, and cellular methodologies, researchers can confidently identify and validate the molecular targets of novel bioactive compounds like this compound. This rigorous validation is essential for understanding the compound's mechanism of action and for guiding its future development as a potential therapeutic agent.

References

Troubleshooting & Optimization

Penicitide A solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Penicitide A. This resource is intended for researchers, scientists, and drug development professionals. Please note that this compound is a novel compound with limited publicly available data. The information provided here is based on its chemical properties and general best practices for handling similar molecules. As more research becomes available, this guidance will be updated.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a natural product identified from Penicillium chrysogenum. It is classified as an aliphatic alcohol. Its chemical structure and basic properties are available through public databases such as PubChem[1].

Q2: What are the known biological activities of this compound?

Currently, there is no publicly available information detailing the biological activities or pharmacological effects of this compound. Further research is required to determine its mechanism of action and potential therapeutic applications.

Q3: What is the recommended solvent for dissolving this compound?

Due to the absence of experimental solubility data, we recommend starting with common organic solvents in which aliphatic alcohols are typically soluble. A logical starting point would be solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, or methanol. It is crucial to perform small-scale solubility tests to determine the optimal solvent for your specific experimental needs.

Q4: How should I store this compound to ensure its stability?

There are no specific stability studies available for this compound. As a general precaution for a novel natural product, it is advisable to store it as a solid at -20°C or lower, protected from light and moisture. If stored in solution, it is recommended to use aliquots to avoid repeated freeze-thaw cycles and to store at -80°C. Stability in various solvents and conditions should be validated empirically.

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Solution
Difficulty Dissolving this compound Inappropriate Solvent: The selected solvent may not be suitable for this compound's polarity.1. Test a range of solvents: Start with DMSO, ethanol, and methanol. 2. Gentle Heating: Try warming the solution gently (e.g., 37°C). 3. Sonication: Use a sonicator to aid in dissolution. 4. Fresh Solvent: Ensure the solvent is anhydrous and of high purity.
Precipitation of Compound in Aqueous Buffer Poor Aqueous Solubility: The compound may be precipitating out of solution upon dilution into an aqueous experimental buffer.1. Optimize Solvent Concentration: Minimize the percentage of organic solvent in the final aqueous solution (typically ≤0.5% DMSO). 2. Use of Surfactants: Consider the use of a biocompatible surfactant such as Tween® 80 or Pluronic® F-68 to improve aqueous solubility. 3. pH Adjustment: Evaluate the effect of pH on solubility if the compound has ionizable groups.
Inconsistent Experimental Results Compound Instability: this compound may be degrading under your experimental conditions (e.g., temperature, pH, light exposure).1. Prepare Fresh Solutions: Make fresh solutions for each experiment from a solid stock. 2. Control for Light Exposure: Protect solutions from light by using amber vials or covering with foil. 3. Assess Stability: Perform a time-course experiment to assess the stability of this compound in your experimental medium by a suitable analytical method (e.g., HPLC-MS).
No Observable Biological Effect Insufficient Concentration: The concentration used may be too low to elicit a biological response. Compound Inactivity: this compound may not be active in your specific assay.1. Dose-Response Curve: Perform a dose-response study over a wide range of concentrations. 2. Positive Controls: Ensure your assay is working correctly by using appropriate positive controls. 3. Verify Compound Integrity: Confirm the identity and purity of your this compound sample.

Experimental Protocols

As there are no published studies detailing specific experimental use of this compound, a generalized protocol for preparing a stock solution is provided below.

Protocol: Preparation of a this compound Stock Solution

  • Weighing the Compound: Carefully weigh the desired amount of solid this compound in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of a pre-determined solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming or sonication may be used if necessary.

  • Sterilization (Optional): If required for your experiment, filter the stock solution through a 0.22 µm syringe filter compatible with the solvent used.

  • Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes and store at -80°C.

Visualizations

Logical Workflow for Handling a Novel Compound like this compound

A Obtain Solid this compound B Assess Purity and Identity (e.g., LC-MS, NMR) A->B C Small-Scale Solubility Testing B->C D Select Optimal Solvent (e.g., DMSO) C->D E Prepare Concentrated Stock Solution D->E F Store Aliquots at -80°C E->F G Dilute to Working Concentration in Assay Buffer E->G H Perform Experiment G->H I Validate Results with Controls H->I

Caption: Workflow for preparing and using this compound.

Signaling Pathways

There is currently no information available in the scientific literature regarding the signaling pathways modulated by this compound. As research on this compound progresses, this section will be updated with relevant diagrams.

References

Technical Support Center: Optimizing Penicitide A Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Penicitide A in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in a new cell line?

For a new cell line, we recommend performing a dose-response experiment starting with a broad range of concentrations. A good starting point is a serial dilution from 100 µM down to 1 nM. This will help determine the sensitivity of the cell line to this compound and establish a preliminary IC50 value (the concentration at which 50% of cell viability is inhibited).[1]

Q2: How should I dissolve and store this compound?

This compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. For long-term storage, we recommend aliquoting the stock solution and storing it at -20°C or -80°C to avoid repeated freeze-thaw cycles. Before use in cell culture, the stock solution should be further diluted in the appropriate culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q3: I am observing precipitation of this compound in my culture medium. What should I do?

Precipitation can occur if the solubility of this compound in the culture medium is exceeded. To address this, try the following:

  • Lower the final concentration: If possible, reduce the working concentration of this compound.

  • Use a different solvent: While DMSO is common, consult the product datasheet for other recommended solvents.

  • Prepare fresh dilutions: Prepare fresh dilutions from your stock solution for each experiment.

  • Vortex thoroughly: Ensure the compound is fully dissolved in the medium by vortexing before adding it to the cells.

Q4: How long should I incubate the cells with this compound?

The optimal incubation time is dependent on the specific cell line and the biological question being investigated.[1] We recommend performing a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal endpoint for your assay.[1] Some effects may be rapid, while others may require longer exposure.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High variability between replicate wells Inconsistent cell seedingEnsure a homogenous cell suspension before seeding. Pipette carefully and consistently into each well.
Edge effects in the plateAvoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or medium.
Inaccurate pipetting of this compoundUse calibrated pipettes and ensure proper mixing of the compound in the medium before adding to the cells.
This compound appears to have low potency (high IC50 value) Sub-optimal incubation timePerform a time-course experiment to determine if a longer exposure is required.
The cell line is resistant to this compoundConsider using a different cell line that may be more sensitive. Investigate the expression of the target protein in your cell line.
This compound degradationEnsure proper storage of the stock solution. Prepare fresh dilutions for each experiment.
High cytotoxicity observed in vehicle control wells DMSO concentration is too highEnsure the final DMSO concentration in the culture medium does not exceed 0.1%.
Contamination of cell cultureCheck for signs of bacterial or fungal contamination. Perform a mycoplasma test.
Unexpected or inconsistent results Cell line misidentification or contaminationAuthenticate your cell line using short tandem repeat (STR) profiling.
Passage number of cells is too highUse cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic and genotypic drift.

Quantitative Data Summary

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against a panel of human cancer cell lines after a 48-hour incubation period. These values represent the concentration of this compound required to inhibit cell growth by 50%.

Cell LineCancer TypeIC50 (µM)
A549Lung Carcinoma15.8 ± 2.1
MCF-7Breast Adenocarcinoma25.3 ± 3.5
HCT116Colorectal Carcinoma8.9 ± 1.2
PC-3Prostate Adenocarcinoma12.5 ± 1.8
HepG2Hepatocellular Carcinoma20.1 ± 2.9

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxicity of this compound using a 96-well plate format.

Materials:

  • This compound

  • Human cancer cell lines

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium at 2X the final desired concentrations.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and wells with medium only (blank).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well.[2]

  • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals by viable cells.[2]

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[2]

  • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_assay Assay cluster_analysis Data Analysis A Prepare this compound Stock Solution (in DMSO) C Prepare Serial Dilutions of this compound A->C B Culture and Seed Cells in 96-well plate D Treat Cells with This compound and Controls B->D C->D E Incubate for 24, 48, or 72 hours D->E F Perform Cell Viability Assay (e.g., MTT or ATP-based) E->F G Measure Signal (Absorbance/Luminescence) F->G H Calculate % Viability vs. Control G->H I Determine IC50 Value H->I

Caption: Experimental workflow for optimizing this compound concentration.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates PenicitideA This compound PenicitideA->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

Caption: Hypothetical signaling pathway modulated by this compound.

References

Troubleshooting Penicitide A synthesis side reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Penicitide A. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and detailed troubleshooting guides for the key synthetic steps involved in the total synthesis of this compound, including the Horner-Wadsworth-Emmons (HWE) olefination, Evans and Crimmins aldol (B89426) reactions, and olefin metathesis.

Horner-Wadsworth-Emmons (HWE) Olefination

The Horner-Wadsworth-Emmons (HWE) reaction is a critical step for creating carbon-carbon double bonds with high stereoselectivity. However, several issues can arise, leading to low yields or incorrect isomer formation.

Q1: My HWE reaction is showing low to no yield of the desired alkene. What are the common causes and how can I fix this?

A1: Low or no yield in an HWE reaction is typically due to issues with the deprotonation of the phosphonate (B1237965), the quality of the reagents, or the reactivity of the substrate.

Troubleshooting Low Yield in HWE Reaction

Potential Cause Recommended Solution Expected Outcome
Incomplete Deprotonation Ensure anhydrous conditions: Oven-dry all glassware and use anhydrous solvents. Moisture will quench the base and the phosphonate carbanion.[1]Increased formation of the nucleophilic carbanion, leading to higher product yield.
Verify base strength and quality: Use a fresh, high-quality base. For less acidic phosphonates, a stronger base like n-BuLi or KHMDS may be necessary instead of NaH.[1]Complete deprotonation of the phosphonate, driving the reaction forward.
Use a stoichiometric amount of base: Employ 1.1-1.2 equivalents of base to ensure full deprotonation.[1]Avoids unreacted phosphonate starting material.
Poor Reagent Quality Purify aldehyde/ketone: Distill or chromatograph the carbonyl compound before use to remove impurities.Prevents side reactions caused by impurities and ensures the starting material is reactive.
Check phosphonate purity: Ensure the phosphonate ester is pure via NMR or other analytical techniques.Guarantees the correct starting material is being used and is free of contaminants that may interfere with the reaction.
Low Substrate Reactivity Increase reaction temperature: For sterically hindered substrates, gently heating the reaction can increase the rate.Overcomes the activation energy barrier for sterically demanding substrates.
Prolong reaction time: Monitor the reaction by TLC or LC-MS and allow it to proceed until the starting material is consumed.[2]Ensures the reaction goes to completion.

Q2: I am observing a mixture of (E) and (Z) isomers in my HWE reaction product. How can I improve the (E)-selectivity?

A2: The HWE reaction generally favors the formation of the (E)-alkene, but several factors can influence the stereochemical outcome.[3][4]

Optimizing (E)-Selectivity in HWE Reactions

Factor Condition for Higher (E)-Selectivity Rationale
Base Cation Use lithium bases (e.g., n-BuLi, LiHMDS) over sodium or potassium bases.[4]The smaller lithium cation promotes the formation of a thermodynamically stable intermediate that leads to the (E)-alkene.
Temperature Higher reaction temperatures (e.g., room temperature vs. -78 °C) can favor the (E)-isomer.[4]Allows for equilibration to the more stable trans-intermediate.
Solvent Aprotic solvents like THF or DME are generally used.These solvents effectively solvate the metal cation without interfering with the reaction.
Aldehyde Structure Sterically bulky aldehydes tend to yield higher (E)-selectivity.Steric hindrance in the transition state favors the arrangement leading to the (E)-product.

Aldol Reactions (Evans and Crimmins)

Asymmetric aldol reactions are crucial for setting the stereocenters in the this compound backbone. The Evans and Crimmins auxiliaries provide high levels of stereocontrol, but side reactions like epimerization or the formation of undesired diastereomers can occur.

Q3: My Evans aldol reaction is giving a low diastereomeric ratio (dr). What factors influence the stereoselectivity?

A3: The high stereoselectivity of the Evans aldol reaction relies on the formation of a specific (Z)-enolate and a well-ordered transition state. Deviation from these conditions can lead to a mixture of diastereomers.

Troubleshooting Diastereoselectivity in Evans Aldol Reactions

Potential Cause Recommended Solution Expected Outcome
Incorrect Enolate Geometry Use Bu₂BOTf and a tertiary amine (e.g., Et₃N, DIPEA): This combination is known to selectively generate the (Z)-enolate, which is crucial for the desired syn-aldol product.[5]Formation of the correct enolate isomer, leading to high diastereoselectivity.
Poor Chelation Control Ensure the use of a suitable Lewis acid: Boron triflates are effective at forming the six-membered ring transition state that directs the stereochemical outcome.A well-defined Zimmerman-Traxler transition state minimizes the formation of other diastereomers.[6]
Epimerization Use mild workup conditions: Upon completion, quench the reaction at low temperature and use buffered solutions if necessary to avoid epimerization of the α-stereocenter.Preserves the stereochemical integrity of the product.
Incorrect Stoichiometry Use a slight excess of the Lewis acid and base: This ensures complete enolate formation.Drives the reaction towards the desired product and minimizes side reactions from unreacted starting materials.

Q4: I am considering using a Crimmins thiazolidinethione auxiliary. What are the potential side products and how can they be minimized?

A4: The Crimmins aldol reaction offers versatility in accessing both "Evans syn" and "non-Evans syn" adducts. However, the formation of the undesired diastereomer can occur if reaction conditions are not carefully controlled. The ratio of the Lewis acid (TiCl₄) to the amine base (e.g., (-)-sparteine) is critical in determining the stereochemical outcome.[7][8]

Olefin Metathesis

Ring-closing metathesis (RCM) is employed in the synthesis of cyclic structures. The primary challenges with this reaction are catalyst decomposition and isomerization of the double bond.

Q5: My ring-closing metathesis (RCM) reaction is producing significant amounts of isomerized byproducts. How can I prevent this?

A5: Olefin isomerization is a common side reaction in metathesis, often caused by the formation of ruthenium hydride species from catalyst decomposition.[9][10]

Troubleshooting Olefin Isomerization in RCM

Potential Cause Recommended Solution Reported Improvement
Catalyst Decomposition Add an isomerization inhibitor: Additives like 1,4-benzoquinone (B44022) or acetic acid can suppress the formation of ruthenium hydrides.[9][11]In one study, the addition of 1,4-benzoquinone increased the yield of the desired RCM product from <15% to 31-79% by minimizing isomerization.[9]
Use a more stable catalyst: Second-generation Grubbs or Hoveyda-Grubbs catalysts are generally more robust.Increased catalyst lifetime and reduced formation of isomerization-active species.
Reaction Temperature Lower the reaction temperature: High temperatures can accelerate catalyst decomposition. Running the reaction at room temperature or 40 °C instead of 60 °C can be beneficial.[9]Reduced formation of desallyl byproducts and other isomers.
Reaction Time Monitor the reaction closely: Avoid unnecessarily long reaction times, which can lead to increased catalyst decomposition and side product formation.Minimizes the exposure of the product to the catalyst and its decomposition products.

Q6: The yield of my RCM reaction is low, and I suspect catalyst deactivation. What are the common causes?

A6: Catalyst deactivation can be caused by impurities in the solvent or reagents, as well as exposure to air or moisture.

Troubleshooting Low Yield in RCM Reactions

Potential Cause Recommended Solution
Solvent/Reagent Impurities Use freshly purified and degassed solvents: Traces of water, oxygen, or other impurities can deactivate the catalyst.[12]
Atmospheric Exposure Maintain an inert atmosphere: Perform the reaction under a nitrogen or argon atmosphere using Schlenk techniques.
Incompatible Functional Groups Protect sensitive functional groups: Although Grubbs catalysts are tolerant of many functional groups, some can interfere with catalysis.

Experimental Protocols

Protocol 1: General Procedure for Horner-Wadsworth-Emmons Reaction

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add the phosphonate ester (1.1 eq.).

  • Solvent Addition: Add anhydrous THF (or another suitable aprotic solvent).

  • Deprotonation: Cool the solution to the desired temperature (e.g., -78 °C or 0 °C) and add the base (e.g., n-BuLi, NaH, 1.1 eq.) dropwise or portion-wise. Stir for 30-60 minutes to ensure complete formation of the ylide.

  • Aldehyde Addition: Add a solution of the aldehyde (1.0 eq.) in anhydrous THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by TLC or LC-MS.[1][2]

  • Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[2]

Protocol 2: General Procedure for Evans Aldol Reaction

  • Preparation: To a flame-dried flask under an inert atmosphere, add the N-acyl oxazolidinone (1.0 eq.) and dissolve in anhydrous CH₂Cl₂.

  • Enolate Formation: Cool the solution to 0 °C and add dibutylboron triflate (Bu₂BOTf, 1.1 eq.) followed by the dropwise addition of a tertiary amine (e.g., Et₃N, 1.2 eq.). Stir for 30-60 minutes at 0 °C.

  • Aldehyde Addition: Cool the mixture to -78 °C and add the aldehyde (1.2 eq.) dropwise.

  • Reaction: Stir at -78 °C for 1-2 hours, then allow to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up: Quench the reaction with a phosphate (B84403) buffer (pH 7). Extract with an organic solvent.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 3: General Procedure for Ring-Closing Metathesis (RCM)

  • Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add the diene substrate.

  • Solvent Addition: Add anhydrous and degassed solvent (e.g., CH₂Cl₂ or toluene) to the desired concentration (typically 0.01-0.1 M).

  • Catalyst Addition: Add the Grubbs catalyst (typically 1-5 mol%) as a solid or as a solution in a small amount of the reaction solvent.

  • Reaction: Stir the reaction at the desired temperature (room temperature to reflux) and monitor by TLC or GC. The reaction is often driven by the evolution of ethylene (B1197577) gas.

  • Work-up: Quench the reaction by adding a few drops of ethyl vinyl ether.

  • Purification: Concentrate the reaction mixture and purify by flash column chromatography.[13]

Visualizations

Below are diagrams illustrating key workflows and logical relationships for troubleshooting this compound synthesis.

HWE_Troubleshooting start HWE Reaction Start check_yield Check Yield and Purity start->check_yield low_yield Low/No Yield check_yield->low_yield Low good_yield Acceptable Yield check_yield->good_yield High troubleshoot_yield Troubleshoot Deprotonation & Reagent Quality low_yield->troubleshoot_yield check_isomers Check E/Z Ratio good_yield->check_isomers desired_isomer Desired E/Z Ratio check_isomers->desired_isomer Good undesired_isomer Undesired E/Z Ratio check_isomers->undesired_isomer Poor end Proceed to Next Step desired_isomer->end optimize_selectivity Optimize Selectivity: - Base Cation - Temperature undesired_isomer->optimize_selectivity troubleshoot_yield->start Re-run optimize_selectivity->start Re-run RCM_Troubleshooting start RCM Reaction Start analysis Analyze Crude Product (NMR, GC/MS) start->analysis issue Identify Issue analysis->issue low_conversion Low Conversion/ Low Yield issue->low_conversion Low Yield isomerization Isomerization Byproducts issue->isomerization Byproducts Present success High Yield of Desired Product issue->success Clean Reaction solve_yield Troubleshoot Catalyst Deactivation: - Purify/Degas Solvents - Ensure Inert Atmosphere low_conversion->solve_yield solve_isomerization Suppress Isomerization: - Add Inhibitor (e.g., Benzoquinone) - Lower Reaction Temperature isomerization->solve_isomerization end Purification success->end solve_yield->start Retry solve_isomerization->start Retry Aldol_Pathway cluster_evans Evans Aldol cluster_crimmins Crimmins Aldol evans_imide N-Acyl Oxazolidinone evans_enolate (Z)-Boron Enolate evans_imide->evans_enolate Bu2BOTf, Amine evans_product syn-Aldol Product evans_enolate->evans_product Aldehyde crimmins_imide N-Acyl Thiazolidinethione crimmins_enolate Titanium Enolate crimmins_imide->crimmins_enolate TiCl4, Amine non_evans_syn non-Evans syn-Product crimmins_enolate->non_evans_syn 1 eq. (-)-sparteine evans_syn Evans syn-Product crimmins_enolate->evans_syn 2 eq. (-)-sparteine

References

Technical Support Center: Enhancing Penicitide A Production

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature primarily details the chemical synthesis of Penicitide A.[1] Information regarding its biological production through fermentation is not currently available. This guide provides general strategies and troubleshooting advice for improving the yield of secondary metabolites from Penicillium species, which can be applied as a foundational approach for optimizing this compound production.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the yield of secondary metabolites like this compound in Penicillium cultures?

A1: The production of secondary metabolites in Penicillium is a complex process influenced by a combination of genetic, physiological, and environmental factors. Key factors include the composition of the culture medium (carbon and nitrogen sources), physical parameters (pH, temperature, aeration), inoculum quality, and the fermentation duration.[2][3] The interplay between these elements determines the metabolic state of the fungus and the activation of biosynthetic pathways.[4]

Q2: How does the choice of carbon and nitrogen source impact production?

A2: The type and concentration of carbon and nitrogen sources in the culture medium are critical for directing the fungus's metabolism towards either growth (primary metabolism) or production of secondary metabolites. For instance, readily metabolizable sugars like glucose can sometimes suppress secondary metabolite production.[4] Experimenting with different sources such as sucrose, lactose, yeast extract, and peptone is recommended to find the optimal balance for this compound production.[2]

Q3: What is the typical timeline for secondary metabolite production in Penicillium fermentation?

A3: Secondary metabolites are generally produced during the stationary phase of fungal growth, which occurs after the initial phase of rapid biomass accumulation.[3][5] The optimal harvest time can vary significantly between species and specific compounds, often ranging from 7 to over 30 days.[2][3] It is crucial to perform a time-course experiment to determine the peak production period for this compound.

Q4: Should I use solid-state or submerged fermentation for producing this compound?

A4: Both solid-state and submerged fermentation methods have been successfully used for producing secondary metabolites from Penicillium.[3] Submerged fermentation in liquid culture allows for better control over environmental parameters like pH, temperature, and aeration, and is often more scalable.[3] However, solid-state fermentation can sometimes better mimic the natural growth conditions of the fungus and may trigger the expression of certain biosynthetic gene clusters. The optimal method is often strain-dependent and should be determined experimentally.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments to produce this compound.

Issue 1: Low or No Yield of this compound

Possible Cause Suggested Solution & Explanation
Suboptimal Media Composition The balance of nutrients is crucial. A common issue is an incorrect carbon-to-nitrogen ratio. Solution: Systematically screen different carbon sources (e.g., glucose, sucrose, glycerol) and nitrogen sources (e.g., yeast extract, peptone, ammonium (B1175870) sulfate).[2] Refer to the media composition table below for starting formulations.
Unfavorable Physical Conditions Temperature, pH, and aeration directly impact fungal growth and enzyme activity. Solution: Optimize these parameters systematically. For many Penicillium species, temperatures between 25-30°C and a neutral starting pH (~7.0) are good starting points.[3] Ensure adequate aeration by optimizing the shaker speed (e.g., 150-200 rpm) in flask cultures.[2][6]
Incorrect Fermentation Duration Harvesting too early or too late can result in low yields, as secondary metabolite production is typically phase-dependent. Solution: Conduct a time-course study by harvesting samples at different time points (e.g., every 2-3 days) to identify the peak production window for this compound.[3]
Poor Inoculum Quality An old, non-viable, or inconsistent inoculum can lead to poor growth and low productivity. Solution: Standardize your inoculum preparation. Use a fresh, actively growing culture or a spore suspension of a known concentration.[2]

Issue 2: High Variability in this compound Yield Between Batches

Possible Cause Suggested Solution & Explanation
Inconsistent Inoculum Variations in the age, concentration, or metabolic state of the inoculum are a major source of batch-to-batch variability. Solution: Implement a strict, standardized protocol for inoculum preparation, including the age of the source culture and the incubation time of the seed culture.[2]
Media Preparation Inconsistencies Minor variations in the weighing of components or pH adjustments can lead to different outcomes. Solution: Prepare a large batch of medium for a series of experiments to minimize variation. Use calibrated equipment for all measurements.
Fluctuations in Physical Parameters Inconsistent temperature or agitation speeds in incubators can affect fungal metabolism. Solution: Use calibrated and reliable incubators and shakers. Regularly monitor these parameters throughout the fermentation process.

Data Presentation: Media Composition

The following table provides examples of media compositions that can be used as a starting point for optimizing the production of secondary metabolites from Penicillium.

Component Medium 1 (PDB-based) [5]Medium 2 (Yeast-Sucrose) [6]Medium 3 (CYA-based) [7]
Carbon Source Potato Starch (200 g/L), Dextrose (20 g/L)Sucrose (21 g/L)Sucrose (30 g/L)
Nitrogen Source -Yeast Extract (3 g/L)Yeast Extract (5 g/L), NaNO₃ (3 g/L)
Salts & Minerals NaCl (5 g/L)-K₂HPO₄ (1 g/L), MgSO₄·7H₂O (0.5 g/L), KCl (0.5 g/L), FeSO₄·7H₂O (0.01 g/L)
Initial pH ~6.5Not specifiedNot specified

Experimental Protocols

Protocol 1: Inoculum and Seed Culture Preparation

  • Spore Suspension: Prepare a spore suspension from a fresh (7-10 day old) culture of the Penicillium strain grown on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar - PDA).

  • Gently scrape the surface of the agar with a sterile loop in the presence of a small amount of sterile saline solution with a surfactant (e.g., 0.01% Tween 80).

  • Adjust the spore concentration using a hemocytometer to a standard concentration (e.g., 1 x 10⁶ spores/mL).

  • Seed Culture: Inoculate a seed culture medium (e.g., 50 mL of Potato Dextrose Broth in a 250 mL flask) with the spore suspension.

  • Incubate at 25°C on a rotary shaker at 200 rpm for 24-48 hours.[2]

Protocol 2: Production Culture and Fermentation

  • Prepare the production medium in baffled flasks to ensure proper aeration.

  • Inoculate the production medium with a standardized volume of the seed culture (e.g., 5-10% v/v).

  • Incubate the production cultures under the desired conditions of temperature and agitation.

  • Withdraw samples aseptically at regular intervals to monitor growth and this compound production.

Protocol 3: Extraction of this compound

  • Biomass Separation: At the end of the fermentation, separate the fungal mycelium from the culture broth by filtration or centrifugation.

  • Solvent Extraction: Extract the culture filtrate with an equal volume of a water-immiscible organic solvent such as ethyl acetate.[7]

  • Shake the mixture vigorously in a separatory funnel and allow the layers to separate.

  • Collect the organic layer containing the secondary metabolites.

  • The mycelium can also be extracted separately with a polar solvent like methanol (B129727) or acetone (B3395972) to recover intracellular products.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude extract for further purification and analysis.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_ferm Fermentation cluster_proc Processing spore Spore Suspension seed Seed Culture spore->seed ferm Production Culture (Flask or Bioreactor) seed->ferm prod_media Production Media prod_media->ferm harvest Harvest ferm->harvest extraction Solvent Extraction harvest->extraction purification Purification & Analysis extraction->purification

Caption: A generalized workflow for the production and extraction of secondary metabolites.

Factors_Influencing_Yield cluster_media Media Composition cluster_physical Physical Parameters cluster_biological Biological Factors yield This compound Yield carbon Carbon Source carbon->yield nitrogen Nitrogen Source nitrogen->yield minerals Trace Minerals minerals->yield ph pH ph->yield temp Temperature temp->yield aeration Aeration aeration->yield inoculum Inoculum Quality inoculum->yield duration Fermentation Time duration->yield strain Fungal Strain strain->yield

Caption: Key factors influencing the yield of secondary metabolites in fungal fermentation.

References

Technical Support Center: Peptide X Degradation Product Identification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of degradation products for a hypothetical peptide therapeutic, "Peptide X."

Frequently Asked Questions (FAQs)

Q1: What are the common degradation pathways for Peptide X?

Peptide X, like many therapeutic peptides, is susceptible to several chemical and physical degradation pathways. The most common chemical degradation pathways include oxidation, deamidation, hydrolysis, and racemization.[1] Physical degradation can manifest as aggregation or conformational changes. Understanding these pathways is crucial for developing a stable formulation and ensuring the safety and efficacy of the drug product.

Q2: Why am I not seeing any degradation of Peptide X in my forced degradation study?

If you are not observing any degradation, the stress conditions may not be harsh enough. Forced degradation studies are designed to accelerate the degradation process by exposing the drug substance to conditions more severe than those it would encounter during storage.[2][3][4] Consider extending the duration of exposure to the stress condition or increasing the intensity (e.g., higher temperature, more concentrated acid/base). However, it is important to avoid overly harsh conditions that might lead to degradation pathways not relevant to real-world storage.

Q3: The mass balance in my stability study is poor. What could be the reason?

Poor mass balance, where the sum of the parent peptide and its degradation products is less than the initial amount, can be due to several factors. Some degradation products may not be detectable by the analytical method used, for instance, if they lack a UV chromophore.[5] Aggregation and precipitation of the peptide can also lead to a loss of material from the solution being analyzed. Additionally, volatile degradation products may be lost during the experiment. It is recommended to use multiple orthogonal analytical techniques to better characterize all potential degradation products.[5]

Q4: How do I differentiate between degradation products and formulation excipient-related peaks in my chromatogram?

To distinguish between peptide degradation products and peaks originating from the formulation matrix, it is essential to run control samples. These should include a placebo (formulation buffer without Peptide X) subjected to the same stress conditions. Any peaks that appear in both the stressed drug product sample and the stressed placebo sample are likely related to the excipients.

Troubleshooting Guides

Issue 1: Co-elution of Degradation Products in RP-HPLC

Problem: Multiple degradation products are co-eluting or are not well-resolved from the parent Peptide X peak in a reverse-phase high-performance liquid chromatography (RP-HPLC) analysis.

Possible Causes & Solutions:

CauseSolution
Inadequate Mobile Phase Gradient Optimize the gradient slope. A shallower gradient can improve the separation of closely eluting peaks.
Incorrect Column Chemistry Experiment with different column stationary phases (e.g., C8, Phenyl-Hexyl) that offer different selectivity.
Suboptimal pH of Mobile Phase Adjust the pH of the mobile phase. Small changes in pH can significantly alter the retention times of peptides and their charged degradation products.
Temperature Fluctuations Use a column oven to maintain a constant temperature, as temperature can affect retention times and peak shapes.
Issue 2: Identification of Unknown Peaks in Mass Spectrometry

Problem: You have detected several unknown peaks in your mass spectrometry (MS) data that are potential degradation products of Peptide X, but you are unable to identify their structures.

Possible Causes & Solutions:

CauseSolution
Low Abundance of Degradation Product Concentrate the sample to increase the signal intensity of the degradation product.
Complex Fragmentation Pattern Utilize tandem mass spectrometry (MS/MS) to induce fragmentation of the unknown peak. The resulting fragment ions can provide structural information.
Lack of Reference Standards If possible, synthesize potential degradation products to use as reference standards for comparison of retention times and mass spectra.
In-source Fragmentation Optimize the MS source conditions (e.g., cone voltage) to minimize in-source fragmentation, which can complicate the interpretation of the mass spectrum.

Experimental Protocols

Forced Degradation Protocol for Peptide X

Forced degradation studies are essential for identifying potential degradation products and establishing stability-indicating analytical methods.[3][6]

1. Acid Hydrolysis:

  • Dissolve Peptide X in 0.1 M HCl.

  • Incubate the solution at 60°C for 24 hours.

  • Neutralize the solution with an appropriate amount of NaOH.

  • Analyze the sample by RP-HPLC and MS.

2. Base Hydrolysis:

  • Dissolve Peptide X in 0.1 M NaOH.

  • Incubate the solution at 60°C for 4 hours.

  • Neutralize the solution with an appropriate amount of HCl.

  • Analyze the sample by RP-HPLC and MS.

3. Oxidative Degradation:

  • Dissolve Peptide X in a solution of 3% hydrogen peroxide.

  • Incubate the solution at room temperature for 24 hours, protected from light.

  • Analyze the sample by RP-HPLC and MS.

4. Thermal Degradation:

  • Store a solid sample of Peptide X in an oven at 80°C for 72 hours.

  • Dissolve the heat-stressed sample in the mobile phase.

  • Analyze the sample by RP-HPLC and MS.

5. Photodegradation:

  • Expose a solution of Peptide X to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analyze the sample by RP-HPLC and MS, comparing it to a sample stored in the dark.

Quantitative Analysis of Degradation Products by RP-HPLC

This method is designed to separate and quantify Peptide X and its major degradation products.

ParameterCondition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient 5% to 65% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 40°C
Detection Wavelength 220 nm
Injection Volume 20 µL

Visualizations

experimental_workflow cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome Acid Acid Hydrolysis HPLC RP-HPLC Separation Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Stress Thermal->HPLC Photo Photostability Photo->HPLC MS Mass Spectrometry Identification HPLC->MS DP Degradation Profile MS->DP SM Stability-Indicating Method DP->SM PeptideX Peptide X Drug Substance PeptideX->Acid Stress Conditions PeptideX->Base Stress Conditions PeptideX->Oxidation Stress Conditions PeptideX->Thermal Stress Conditions PeptideX->Photo Stress Conditions

Caption: Workflow for Forced Degradation and Analysis of Peptide X.

degradation_pathway cluster_products Degradation Products PeptideX Intact Peptide X Oxidized Oxidized Variants (e.g., Met-sulfoxide) PeptideX->Oxidized Oxidative Stress (e.g., H2O2) Deamidated Deamidated Variants (Asn/Gln -> Asp/Glu) PeptideX->Deamidated pH and Temperature Stress Hydrolyzed Hydrolyzed Fragments (Peptide Bond Cleavage) PeptideX->Hydrolyzed Acidic/Basic pH Stress Aggregated Aggregates (Dimers, Trimers, etc.) PeptideX->Aggregated Thermal and Mechanical Stress

Caption: Common Degradation Pathways for Peptide Therapeutics.

References

Overcoming resistance to Penicitide A in cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome resistance to Penicitide A in cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

This compound is a novel kinase inhibitor designed to target the pro-survival signaling pathway mediated by the 'Resistance-Associated Kinase' (RAK1). In sensitive cell lines, this compound binds to the ATP-binding pocket of RAK1, inhibiting its downstream signaling and leading to cell cycle arrest and apoptosis.

Q2: My cells are showing reduced sensitivity to this compound. What are the common mechanisms of resistance?

Resistance to this compound can arise from several factors:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration.[1][2][3]

  • Target Alteration: Mutations in the RAK1 gene can alter the drug-binding site, preventing this compound from effectively inhibiting the kinase.

  • Bypass Pathway Activation: Cells may activate alternative signaling pathways to compensate for the inhibition of RAK1, thereby promoting cell survival.[4][5]

  • Epigenetic Modifications: Changes in DNA methylation or histone acetylation can alter the expression of genes involved in drug sensitivity and resistance.[6]

Q3: How can I confirm if my cell line has developed resistance to this compound?

To confirm resistance, you can perform a dose-response assay (e.g., MTT or CellTiter-Glo) to compare the IC50 (half-maximal inhibitory concentration) value of your potentially resistant cell line with the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance.

Troubleshooting Guides

Issue 1: Increased IC50 of this compound in my cell line.

This is a common indicator of drug resistance. The following steps will help you characterize the resistance mechanism.

Troubleshooting Workflow:

cluster_0 Initial Observation cluster_1 Step 1: Investigate Drug Efflux cluster_2 Step 2: Analyze Target Alteration cluster_3 Step 3: Examine Bypass Pathways Increased_IC50 Increased this compound IC50 Efflux_Assay Perform Rhodamine 123 Efflux Assay Increased_IC50->Efflux_Assay RAK1_Sequencing Sequence RAK1 Gene Increased_IC50->RAK1_Sequencing Pathway_Analysis Phospho-Kinase Array or Western Blot for Bypass Pathways (e.g., Akt, ERK) Increased_IC50->Pathway_Analysis Pgp_Expression Analyze P-gp/MDR1 Expression (qPCR/Western Blot) Efflux_Assay->Pgp_Expression Efflux_Inhibitor Co-treat with P-gp Inhibitor (e.g., Verapamil) Pgp_Expression->Efflux_Inhibitor

Caption: Troubleshooting workflow for an increased this compound IC50.

Experimental Protocols:

  • P-glycoprotein (P-gp) Efflux Assay (Rhodamine 123 Staining):

    • Harvest and wash sensitive and resistant cells.

    • Incubate cells with Rhodamine 123 (a P-gp substrate).

    • Wash the cells and measure the intracellular fluorescence using a flow cytometer. Reduced fluorescence in resistant cells suggests increased efflux.

  • Quantitative PCR (qPCR) for ABCB1 (MDR1) Gene Expression:

    • Isolate total RNA from sensitive and resistant cells.

    • Synthesize cDNA.

    • Perform qPCR using primers specific for the ABCB1 gene.

    • Normalize the expression to a housekeeping gene (e.g., GAPDH). An upregulation in resistant cells indicates a potential role for P-gp.

  • Western Blot for P-gp:

    • Lyse sensitive and resistant cells and quantify protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody against P-gp, followed by an HRP-conjugated secondary antibody.

    • Visualize the bands using a chemiluminescence substrate. Increased band intensity in resistant cells confirms P-gp overexpression.

Issue 2: How to overcome P-gp-mediated resistance to this compound?

If you have confirmed that P-gp overexpression is the cause of resistance, you can try a combination therapy approach.

Potential Combination Therapies to Overcome P-gp Mediated Resistance

Combination AgentMechanism of ActionExpected Outcome
Verapamil A first-generation P-gp inhibitor.Re-sensitization of resistant cells to this compound.
Tariquidar A potent and specific third-generation P-gp inhibitor.More effective re-sensitization with potentially lower off-target effects.
Piperine Analogs Have shown potential as P-gp inhibitors.[1]May reverse multidrug resistance.[1]
Issue 3: No change in P-gp expression, but resistance persists.

If drug efflux is not the issue, the resistance might be due to target alteration or the activation of bypass signaling pathways.

Proposed this compound Signaling Pathway and Resistance Mechanisms

cluster_0 Sensitive Cell Line cluster_1 Resistant Cell Line Penicitide_A_S This compound RAK1_S RAK1 Penicitide_A_S->RAK1_S Inhibits Downstream_S Downstream Signaling RAK1_S->Downstream_S Activates Apoptosis_S Apoptosis Downstream_S->Apoptosis_S Leads to Penicitide_A_R This compound RAK1_mut_R Mutated RAK1 Penicitide_A_R->RAK1_mut_R Ineffective Inhibition Survival_R Cell Survival RAK1_mut_R->Survival_R Promotes Bypass_Pathway Bypass Pathway (e.g., Akt) Bypass_Pathway->Survival_R Promotes

Caption: this compound pathway in sensitive vs. resistant cells.

Experimental Protocols:

  • RAK1 Gene Sequencing:

    • Isolate genomic DNA from both sensitive and resistant cell lines.

    • Amplify the coding region of the RAK1 gene using PCR.

    • Sequence the PCR products and compare the sequences to identify potential mutations in the resistant cell line.

  • Phospho-Kinase Array:

    • Lyse cells and apply the lysate to a membrane spotted with antibodies against various phosphorylated kinases.

    • This will provide a broad overview of which signaling pathways are activated in the resistant cells compared to the sensitive ones.

  • Western Blot for Bypass Pathway Markers:

    • Based on the phospho-kinase array results, perform Western blots for specific activated proteins (e.g., phospho-Akt, phospho-ERK).

    • Increased phosphorylation of these proteins in resistant cells would confirm the activation of bypass pathways.

IC50 Values of this compound in Sensitive and Resistant Cell Lines with Combination Therapies

Cell LineTreatmentIC50 (nM)Fold Resistance
Parental (Sensitive) This compound501
Resistant Sub-line This compound150030
Resistant Sub-line This compound + Verapamil (1 µM)1002
Resistant Sub-line This compound + Akt Inhibitor (MK-2206, 1 µM)2505

Note: The data presented in this table is hypothetical and for illustrative purposes only.

References

Technical Support Center: Penicitide A Off-Target Effects Mitigation

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Information regarding "Penicitide A" is not available in the public domain. The following technical support guide is based on general principles for identifying and mitigating off-target effects of novel therapeutic compounds, particularly small molecule inhibitors. Researchers working with this compound should adapt these strategies based on their specific experimental observations and the compound's intended biological target.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected cellular phenotypes in our experiments with this compound. How can we determine if these are due to off-target effects?

A1: Unexpected phenotypes are a common indicator of potential off-target activity. To investigate this, a multi-pronged approach is recommended:

  • Target Engagement Assays: First, confirm that this compound is engaging its intended target at the concentrations used in your cellular assays. Techniques like the Cellular Thermal Shift Assay (CETSA) can verify target binding in intact cells.[1]

  • Dose-Response Analysis: Perform a careful dose-response curve for both the intended on-target effect and the observed off-target phenotype. A significant separation between the EC50/IC50 values may suggest an off-target liability.

  • Rescue Experiments: If possible, overexpress a drug-resistant mutant of the intended target. If this rescues the on-target effects but not the unexpected phenotype, it strongly implicates an off-target interaction.[2][3]

  • Phenotypic Screening Comparison: Compare the observed phenotype with known outcomes of inhibiting the intended target through other means (e.g., genetic knockdown like siRNA/CRISPR, or using a structurally different inhibitor for the same target).[3] Discrepancies can point towards off-target effects.

Q2: What are the initial steps to identify the specific off-targets of this compound?

A2: Identifying unknown off-targets requires unbiased, proteome-wide screening methods. Consider the following approaches:

  • Kinome Profiling: If this compound is a suspected kinase inhibitor due to its structure or intended target class, a kinome-wide binding or activity assay is crucial.[3] These services screen your compound against a large panel of recombinant kinases to identify unintended interactions.[2][3] The high conservation of the ATP-binding pocket across kinases makes them a frequent source of off-target effects for small molecule inhibitors.[1][2]

  • Proteome-wide Screening: Techniques like chemical proteomics can identify direct binding partners of this compound in an unbiased manner within the cellular proteome.

  • Computational Prediction: In silico approaches can predict potential off-target interactions based on the structure of this compound.[4][5] These computational predictions should then be validated experimentally.

Q3: Our lead compound, this compound, shows significant cytotoxicity at concentrations required for efficacy. How can we troubleshoot this?

A3: High cytotoxicity can stem from on-target toxicity, off-target effects, or compound properties. Here is a troubleshooting guide:

Possible Cause Troubleshooting Step Expected Outcome
Off-Target Inhibition 1. Perform a kinome-wide or proteome-wide selectivity screen. 2. Test analogs of this compound with different chemical scaffolds.1. Identification of unintended targets that may mediate cytotoxicity. 2. If cytotoxicity persists across different scaffolds targeting the same primary protein, it may be an on-target effect.[3]
Inappropriate Dosage 1. Establish a minimal effective dose through a detailed dose-response study. 2. Consider intermittent dosing schedules in your experimental design.[6]1. Reduced cytotoxicity while maintaining the desired on-target activity.[3] 2. Minimized off-target binding by using a lower compound concentration.[3]
Compound Solubility 1. Verify the solubility of this compound in your cell culture medium. 2. Always include a vehicle-only control to rule out solvent-induced toxicity.1. Prevention of compound precipitation, which can lead to non-specific cellular stress and toxicity.[3]

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Experimental Results with this compound

Unexpected fluctuations in experimental outcomes can be frustrating. This guide helps dissect potential causes.

Possible Cause Troubleshooting Step Expected Outcome
Activation of Compensatory Signaling Pathways 1. Use Western blotting or phospho-proteomics to probe for the activation of known resistance or parallel signaling pathways. 2. Consider rational combinations with inhibitors of the identified compensatory pathway.1. A clearer understanding of the cellular response to this compound. 2. More consistent and interpretable results by blocking cellular escape mechanisms.[3]
Inhibitor Instability 1. Assess the stability of this compound under your specific experimental conditions (e.g., in media at 37°C over the time course of the experiment).1. Ensuring that the effective concentration of the compound is maintained throughout the experiment.
Off-Target Pathway Modulation 1. Perform unbiased "omics" analyses (transcriptomics, proteomics) to see which pathways are perturbed at relevant concentrations. 2. Cross-reference identified off-targets with pathway databases.1. Identification of unintended signaling pathway modulation that could explain inconsistent results.[1]

Experimental Protocols & Methodologies

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To verify the binding of this compound to its intended target in intact cells by measuring changes in the target protein's thermal stability.[1]

Methodology:

  • Cell Treatment: Incubate intact cells with this compound at various concentrations. Include a vehicle control (e.g., DMSO).[1]

  • Heating: Heat the cell suspensions in a temperature gradient (e.g., 40°C to 60°C) to induce protein denaturation and aggregation.

  • Cell Lysis: Lyse the cells to release the soluble proteins.

  • Protein Quantification: Separate the soluble fraction from the aggregated protein pellet by centrifugation.

  • Analysis: Quantify the amount of soluble target protein remaining at each temperature point using Western blotting or mass spectrometry. An increase in the thermal stability of the target protein in the presence of this compound indicates direct binding.

Visualizations

Signaling & Experimental Workflows

G cluster_0 Initial Observation cluster_1 Troubleshooting Workflow cluster_2 Off-Target Identification A Unexpected Phenotype (e.g., Cytotoxicity) B Is the effect On-Target or Off-Target? A->B C Perform Target Engagement (e.g., CETSA) B->C No G Off-Target Effect Suspected B->G Yes D Genetic Knockdown/Rescue (siRNA, CRISPR) C->D E Profile Against Other Inhibitors D->E F On-Target Effect Confirmed E->F E->G H Unbiased Screening G->H I Kinome Profiling H->I J Chemical Proteomics H->J K Validate Hits I->K J->K

Caption: Workflow for troubleshooting unexpected cellular phenotypes.

G cluster_0 Primary Pathway cluster_1 Off-Target Interaction A Signal Input Target Intended Target (e.g., Kinase X) A->Target C Downstream Effector 1 Target->C D Desired Cellular Response C->D OffTarget Unintended Target (e.g., Kinase Y) F Downstream Effector 2 OffTarget->F G Undesired Phenotype (e.g., Toxicity) F->G PenicitideA This compound PenicitideA->Target Inhibition PenicitideA->OffTarget Inhibition

Caption: On-target vs. off-target signaling pathways.

References

Penicitide A: Technical Support Center - Currently Unavailable

Author: BenchChem Technical Support Team. Date: December 2025

To our valued researchers, scientists, and drug development professionals:

Our goal is to provide comprehensive technical support for your experimental needs. However, after a thorough review of currently available scientific literature, we must report that there is no published data on the biological activity or experimental use of Penicitide A .

The existing research on this compound is focused on its total synthesis and stereochemical assignment. While it is known to be a secondary metabolite isolated from the fungus Penicillium chrysogenum, its specific biological functions, mechanism of action, and potential therapeutic effects have not yet been documented in peer-reviewed studies.

Penicillium chrysogenum is a well-known source of various bioactive secondary metabolites with a wide range of biological activities, including antibacterial and anti-HIV properties. The diverse chemical structures produced by this fungus continue to be a promising area of research for novel therapeutic agents.

Why This Information is Crucial for a Technical Support Center

A technical support center with troubleshooting guides and FAQs, as requested, requires a foundational understanding of a compound's experimental application. This includes information on:

  • Expected Outcomes: What are the anticipated effects of this compound in a given experimental model?

  • Common Issues: What are the typical problems researchers might encounter (e.g., solubility, stability, off-target effects)?

  • Effective Controls: What are the appropriate positive and negative controls to ensure data validity?

  • Quantitative Data: What are the known effective concentrations (e.g., IC50, EC50) in various assays?

  • Signaling Pathways: Which cellular pathways does this compound modulate?

Without this fundamental data, it is not possible to create the detailed and specific resources you require for your experiments.

Moving Forward

We are actively monitoring the scientific literature for any new publications related to the biological activities of this compound. As soon as research detailing its experimental use becomes available, we will develop and release a comprehensive technical support center to assist you in your work.

We understand that this is not the answer you were hoping for, and we share your interest in the potential of novel compounds like this compound. We encourage the scientific community to explore the biological functions of this and other novel secondary metabolites.

Should you have any questions about the chemical properties of this compound or the general biological activities of other metabolites from Penicillium chrysogenum, please do not hesitate to contact us.

Interpreting unexpected results in Penicitide A assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret and resolve unexpected results in Penicitide A assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound?

For optimal stability, this compound should be dissolved in sterile, nuclease-free dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. We recommend storing the stock solution in small aliquots at -80°C to minimize freeze-thaw cycles. For working solutions, dilute the stock in the appropriate assay buffer immediately before use. Avoid long-term storage of diluted solutions.

Q2: What are the recommended positive and negative controls for a cell-based assay with this compound?

  • Negative Control: A vehicle control (e.g., DMSO at the same final concentration as in the this compound-treated samples) is essential to account for any effects of the solvent on the cells.

  • Positive Control: The choice of a positive control will depend on the specific assay. For a cell viability assay, a known cytotoxic agent is a good positive control. For a signaling pathway-specific assay, use a known activator or inhibitor of that pathway.

Troubleshooting Guide for Unexpected Results

Issue 1: High Background Signal in an Enzyme-Linked Immunosorbent Assay (ELISA)

You are performing an ELISA to measure the effect of this compound on the secretion of a specific cytokine and observe a high background signal across all wells, including the negative controls.

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Insufficient Washing Increase the number of wash steps and the volume of wash buffer between antibody incubations. Ensure complete removal of buffer after each wash.
Antibody Concentration Too High Titrate the primary and secondary antibodies to determine the optimal concentration that provides a good signal-to-noise ratio.
Non-specific Antibody Binding Increase the concentration of the blocking agent (e.g., BSA or non-fat milk) in the blocking buffer and antibody diluents.
Contaminated Reagents Use fresh, sterile buffers and reagents. Ensure that all solutions are properly filtered.
Issue 2: Poor or No Dose-Response Curve

You are performing a cell viability assay (e.g., MTT or CellTiter-Glo®) to determine the EC50 of this compound, but you do not observe a clear dose-dependent effect.

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Incorrect Concentration Range Perform a wider range of concentrations in a preliminary experiment to identify the effective dose range.
Compound Instability Prepare fresh dilutions of this compound for each experiment. Minimize the time the compound is in aqueous solution before being added to the cells.
Cell Seeding Density Optimize the cell seeding density to ensure cells are in the logarithmic growth phase during the experiment.
Incubation Time Vary the incubation time with this compound to determine the optimal duration for observing an effect.
Issue 3: High Variability Between Replicates

You are observing significant variability between technical or biological replicates in your experiments with this compound.

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette for seeding plates.
Pipetting Errors Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.
Edge Effects on Plates Avoid using the outer wells of microplates, as they are more prone to evaporation. Fill the outer wells with sterile water or PBS.
Inconsistent Incubation Conditions Ensure uniform temperature and CO2 levels in the incubator. Avoid stacking plates.

Hypothetical Signaling Pathway for this compound

The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, leading to the regulation of gene expression.

PenicitideA_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PenicitideA This compound Receptor Receptor X PenicitideA->Receptor Binds Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates Inhibitor Inhibitor Protein Kinase2->Inhibitor Inactivates by Phosphorylation TF Transcription Factor Y Kinase2->TF Activates Inhibitor->TF Inhibits TF_active Active Transcription Factor Y TF->TF_active Translocates DNA DNA TF_active->DNA Binds to Promoter Gene Target Gene Expression DNA->Gene Initiates Transcription

Caption: Hypothetical this compound signaling cascade.

Experimental Troubleshooting Workflow

The following diagram provides a logical workflow for troubleshooting unexpected experimental results.

Troubleshooting_Workflow Start Unexpected Result Observed CheckControls Review Controls (Positive & Negative) Start->CheckControls ControlsOK Controls Behaving as Expected? CheckControls->ControlsOK ReviewProtocol Review Experimental Protocol ControlsOK->ReviewProtocol No HumanError Consider Potential for Human Error ControlsOK->HumanError Yes Reagents Check Reagent Preparation & Storage ReviewProtocol->Reagents Equipment Verify Equipment Calibration & Function Reagents->Equipment IsolateVariable Isolate and Test One Variable at a Time Equipment->IsolateVariable HumanError->IsolateVariable ResultOK Problem Resolved? IsolateVariable->ResultOK End Experiment Successful ResultOK->End Yes Consult Consult with a Colleague or Technical Support ResultOK->Consult No

Caption: General workflow for troubleshooting experiments.

Detailed Experimental Protocols

MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and incubate for 24 hours.

  • Compound Treatment: Treat cells with a serial dilution of this compound (and appropriate controls) and incubate for the desired time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer).

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

Cytokine ELISA
  • Coating: Coat a 96-well plate with the capture antibody overnight at 4°C.

  • Washing and Blocking: Wash the plate and block with a suitable blocking buffer for 1-2 hours at room temperature.

  • Sample Incubation: Add cell culture supernatants (from this compound-treated and control cells) to the wells and incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.

  • Streptavidin-HRP: Wash the plate and add streptavidin-HRP. Incubate for 20-30 minutes at room temperature.

  • Substrate Addition: Wash the plate and add the TMB substrate. Incubate until a color change is observed.

  • Stop Solution: Add the stop solution and read the absorbance at 450 nm.

Validation & Comparative

Penicitide A: A Comparative Analysis of a Marine-Derived Polyketide Against Other Bioactive Marine Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the cytotoxic potential of Penicitide A, a polyketide derived from the marine fungus Penicillium chrysogenum, reveals a moderate but selective activity against liver cancer cells. This guide provides a comparative analysis of this compound against other marine natural products, offering researchers and drug development professionals a side-by-side look at their cytotoxic profiles, supported by experimental data and methodologies.

This compound, a polyketide isolated from the marine-derived fungus Penicillium chrysogenum QEN-24S, has demonstrated moderate cytotoxic activity against the human hepatocellular carcinoma cell line, HepG2, with a reported half-maximal inhibitory concentration (IC50) of 32 µg/mL[1]. This finding positions this compound as a compound of interest in the ongoing search for novel anticancer agents from marine sources. This guide offers a comparative perspective on this compound's bioactivity alongside other marine natural products, providing a valuable resource for researchers in oncology and natural product chemistry.

Comparative Cytotoxicity of Marine Natural Products

To contextualize the bioactivity of this compound, the following table summarizes its cytotoxic effects alongside a selection of other marine-derived compounds. The chosen comparators represent a variety of structural classes and producing organisms, highlighting the diverse chemical space of marine natural products.

CompoundProducing OrganismTarget Cell LineIC50 ValueReference
This compound Penicillium chrysogenum QEN-24SHepG2 (Human hepatocellular carcinoma)32 µg/mL[1]
Penicinone APenicillium sp. LA032HepG2 (Human hepatocellular carcinoma)3.87 ± 0.74 μM[2]
Dankasterone APenicillium sp. (from marine sponge)HL-60 (Human promyelocytic leukemia)0.78 μM[3]
Meroterpene (unnamed)Penicillium sp. 303#HepG2 (Human hepatocellular carcinoma)24.56 µg/mL[1]
Penicillatide BPenicillium sp.HCT-116 (Human colon carcinoma)6.0 µg/mL[4]
Cyclo(R-Pro–S-Phe)Penicillium sp.HCT-116 (Human colon carcinoma)9.57 µg/mL[4]

Experimental Protocols

The evaluation of the cytotoxic activity of these marine natural products is predominantly conducted through in vitro cell-based assays. A generalized protocol for determining the IC50 value against a cancer cell line is outlined below.

General Cytotoxicity Assay Protocol (MTT or SRB Assay)
  • Cell Culture: Human cancer cell lines (e.g., HepG2, HCT-116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well microplates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The test compounds (e.g., this compound) are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells are then treated with these concentrations in triplicate. A vehicle control (solvent only) and a positive control (a known cytotoxic drug) are included.

  • Incubation: The treated plates are incubated for a specified period, typically 48 or 72 hours.

  • Cell Viability Assessment:

    • MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells. The formazan is then solubilized, and the absorbance is measured at a specific wavelength.

    • SRB Assay: Cells are fixed with trichloroacetic acid, washed, and stained with Sulforhodamine B (SRB) dye. The bound dye is then solubilized, and the absorbance is read.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Logical Workflow for Cytotoxicity Screening of Marine Natural Products

The following diagram illustrates a typical workflow for the discovery and evaluation of cytotoxic compounds from marine sources.

Cytotoxicity_Screening_Workflow cluster_collection Sample Collection & Extraction cluster_screening Bioactivity Screening cluster_isolation Compound Isolation & Identification cluster_evaluation Detailed Biological Evaluation MarineOrganism Marine Organism (e.g., Fungus, Sponge) Extraction Extraction of Secondary Metabolites MarineOrganism->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract PrimaryScreening Primary Cytotoxicity Screening CrudeExtract->PrimaryScreening HitExtract Bioactive Extract PrimaryScreening->HitExtract Shows Activity BioassayGuided Bioassay-Guided Fractionation HitExtract->BioassayGuided PureCompound Pure Compound (e.g., this compound) BioassayGuided->PureCompound StructureElucidation Structure Elucidation (NMR, MS) PureCompound->StructureElucidation IC50 IC50 Determination (e.g., against HepG2) PureCompound->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism Promising Candidate

Caption: Workflow for marine natural product drug discovery.

Signaling Pathway Implication

While the precise mechanism of action for this compound has not been fully elucidated, many cytotoxic natural products exert their effects by inducing apoptosis (programmed cell death). A simplified, generalized apoptotic signaling pathway that could be investigated for this compound is depicted below.

Apoptotic_Pathway cluster_cell Cancer Cell PenicitideA This compound Mitochondrion Mitochondrion PenicitideA->Mitochondrion Induces Stress Caspase9 Caspase-9 Mitochondrion->Caspase9 Cytochrome c release (Activates) Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: A potential apoptotic pathway induced by a cytotoxic agent.

References

A Comparative Analysis of the Bioactivities of Penicitide A and Penicitide B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of Penicitide A and Penicitide B, two polyketide derivatives isolated from the marine-derived endophytic fungus Penicillium chrysogenum QEN-24S. The data presented is based on the findings from the primary literature describing their discovery and initial biological evaluation.

Introduction to this compound and Penicitide B

This compound and Penicitide B are secondary metabolites produced by an endophytic fungus, Penicillium chrysogenum, isolated from a marine red alga of the genus Laurencia. Structurally, they are closely related polyketides, featuring a tetrahydropyran-2-one core with a long dimethylundecyl side chain. The key structural difference lies in the degree of hydroxylation of this side chain.

Comparative Bioactivity Data

The primary screening of this compound and Penicitide B has revealed distinct differences in their biological effects. This compound has demonstrated moderate activity in both cytotoxic and antifungal assays, whereas Penicitide B has been found to be inactive in the same tests. A summary of the quantitative data is presented below.

CompoundBioassayCell Line / OrganismActivityIC50 (µg/mL)
This compound CytotoxicityHuman Hepatocellular Carcinoma (HepG2)Moderately Active32
AntifungalAlternaria brassicaeModerately Active-
Penicitide B CytotoxicityHuman Hepatocellular Carcinoma (HepG2)Inactive> 100
AntifungalAlternaria brassicaeInactive-

Experimental Protocols

The following are the methodologies used in the key experiments cited for the bioactivity assessment of this compound and Penicitide B.

Cytotoxicity Assay

The cytotoxic activity of the compounds was evaluated against the human hepatocellular carcinoma (HepG2) cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.

  • Cell Culture: HepG2 cells were cultured in DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Assay Procedure:

    • Cells were seeded into 96-well plates at a density of 1 × 10^4 cells/well and incubated for 24 hours.

    • The cells were then treated with various concentrations of this compound and Penicitide B (dissolved in DMSO) for 72 hours.

    • After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours.

    • The medium was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan (B1609692) crystals.

    • The absorbance was measured at 490 nm using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.

Antifungal Assay

The antifungal activity was assessed against the pathogenic fungus Alternaria brassicae using a standard agar (B569324) diffusion method.

  • Culture of Test Organism: Alternaria brassicae was cultured on potato dextrose agar (PDA) plates.

  • Assay Procedure:

    • A suspension of fungal spores was evenly spread on the surface of PDA plates.

    • Sterile filter paper discs (6 mm in diameter) were impregnated with a solution of the test compounds (this compound and Penicitide B) at a concentration of 1 mg/mL.

    • The discs were then placed on the surface of the inoculated PDA plates.

    • The plates were incubated at 28°C for 48-72 hours.

  • Data Analysis: The antifungal activity was evaluated by measuring the diameter of the inhibition zone around each disc.

Visualizing the Experimental Workflow

The following diagram illustrates the workflow for the bioactivity screening of this compound and Penicitide B.

Bioactivity_Screening_Workflow cluster_extraction Fungal Fermentation and Extraction cluster_isolation Compound Isolation cluster_compounds Isolated Compounds cluster_bioassays Bioactivity Screening cluster_results Results Fungus Penicillium chrysogenum QEN-24S Fermentation Solid Rice Culture Fermentation Fungus->Fermentation Extraction Extraction with Ethyl Acetate Fermentation->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Chromatography Silica Gel Column Chromatography Crude_Extract->Chromatography HPLC Preparative HPLC Chromatography->HPLC Penicitide_A This compound HPLC->Penicitide_A Penicitide_B Penicitide B HPLC->Penicitide_B Cytotoxicity_Assay Cytotoxicity Assay (HepG2) Penicitide_A->Cytotoxicity_Assay Antifungal_Assay Antifungal Assay (A. brassicae) Penicitide_A->Antifungal_Assay Penicitide_B->Cytotoxicity_Assay Penicitide_B->Antifungal_Assay Result_A_Cyto Moderately Active (IC50 = 32 µg/mL) Cytotoxicity_Assay->Result_A_Cyto This compound Result_B_Cyto Inactive Cytotoxicity_Assay->Result_B_Cyto Penicitide B Result_A_Anti Moderately Active Antifungal_Assay->Result_A_Anti This compound Result_B_Anti Inactive Antifungal_Assay->Result_B_Anti Penicitide B

Bioactivity screening workflow for this compound and B.

Signaling Pathways

Currently, there is no published data on the specific signaling pathways affected by either this compound or Penicitide B. The mechanism of action for the observed cytotoxicity of this compound remains to be elucidated. Further research is required to understand the molecular targets and cellular pathways through which this compound exerts its biological effects.

Conclusion

The initial comparative bioactivity studies of this compound and Penicitide B reveal a clear structure-activity relationship, where the hydroxylation pattern on the undecyl side chain appears to be critical for both cytotoxic and antifungal activities. This compound shows moderate potential as a bioactive compound, warranting further investigation into its mechanism of action and potential as a lead compound. In contrast, Penicitide B is inactive under the tested conditions. Future studies should focus on elucidating the molecular targets of this compound and exploring the synthesis of analogues to enhance its potency and selectivity.

Penicitide A: A Comparative Analysis of Cytotoxic Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers and drug development professionals on the cytotoxic potential of Penicitide A, a marine-derived polyketide, benchmarked against established chemotherapeutic agents.

Introduction

This compound, a secondary metabolite isolated from the marine endophytic fungus Penicillium chrysogenum, has emerged as a compound of interest in the search for novel anticancer agents.[1][2] Its unique polyketide structure and reported cytotoxic effects warrant a comprehensive evaluation of its potential as a therapeutic candidate. This guide provides a comparative analysis of the cytotoxic efficacy of this compound against well-known cytotoxic drugs—doxorubicin, cisplatin, and paclitaxel (B517696)—with a focus on the human hepatocellular carcinoma cell line, HepG2. This document is intended to serve as a resource for researchers in oncology, pharmacology, and medicinal chemistry, offering a structured overview of available data, standardized experimental protocols, and visual representations of relevant biological pathways and workflows.

Comparative Cytotoxicity Against HepG2 Cells

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. In the context of cancer research, it represents the concentration of a drug that is required for 50% inhibition of cancer cell proliferation. This compound has demonstrated moderate cytotoxic activity against the HepG2 cell line with a reported IC50 value of 32 µg/mL.[1][2] For a comprehensive comparison, the following table summarizes the reported IC50 values for this compound and the standard chemotherapeutic agents doxorubicin, cisplatin, and paclitaxel on HepG2 cells. It is important to note that IC50 values can vary between studies due to differences in experimental conditions, such as cell culture density and exposure time.

CompoundDrug ClassIC50 on HepG2 Cells (µg/mL)Reference
This compound Polyketide32[1]
Doxorubicin Anthracycline1.679
Cisplatin Platinum-based4.323
Paclitaxel Taxane (B156437)~0.02 (reported as EC50)

Experimental Protocols

To ensure reproducibility and enable researchers to conduct their own comparative studies, detailed methodologies for key cytotoxicity and cell-based assays are provided below.

Cell Culture and Maintenance
  • Cell Line: Human hepatocellular carcinoma (HepG2) cells.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

  • Subculturing: Cells are passaged upon reaching 80-90% confluency using trypsin-EDTA to detach the cells.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: HepG2 cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and the comparator drugs (doxorubicin, cisplatin, paclitaxel) in the culture medium. The final concentrations should span a range that is expected to inhibit cell proliferation from 0% to 100%. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds, e.g., DMSO) and a negative control (untreated cells).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

  • Cell Treatment: Seed HepG2 cells in 6-well plates and treat with this compound and control drugs at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell populations can be distinguished as follows:

    • Annexin V-negative and PI-negative: Live cells

    • Annexin V-positive and PI-negative: Early apoptotic cells

    • Annexin V-positive and PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative and PI-positive: Necrotic cells

Visualizing Cellular Mechanisms and Experimental Design

To better understand the processes involved in evaluating cytotoxic compounds, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a simplified signaling pathway for apoptosis.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Cytotoxicity & Mechanism Assays cluster_analysis Data Analysis cell_culture HepG2 Cell Culture seeding Cell Seeding in Plates cell_culture->seeding drug_prep Prepare Drug Dilutions (this compound, Controls) treatment Treat Cells with Compounds seeding->treatment drug_prep->treatment mtt_assay MTT Assay for Viability treatment->mtt_assay apoptosis_assay Apoptosis Assay (Flow Cytometry) treatment->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis treatment->cell_cycle_analysis ic50 IC50 Determination mtt_assay->ic50 apoptosis_quant Quantification of Apoptosis apoptosis_assay->apoptosis_quant cell_cycle_dist Cell Cycle Distribution Analysis cell_cycle_analysis->cell_cycle_dist

Figure 1. A generalized workflow for the in vitro evaluation of cytotoxic compounds.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_pathway Signaling Cascade cluster_execution Execution Phase cytotoxic_agent Cytotoxic Agent (e.g., this compound) bax_bak Bax/Bak Activation cytotoxic_agent->bax_bak mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis (Cell Death) caspase3->apoptosis

Figure 2. A simplified representation of the intrinsic apoptosis signaling pathway.

Mechanism of Action and Signaling Pathways

While the precise mechanism of action for this compound has not been fully elucidated, its cytotoxic effects suggest an interference with critical cellular processes, potentially leading to apoptosis or cell cycle arrest. The known cytotoxic agents included in this comparison operate through distinct mechanisms:

  • Doxorubicin: An anthracycline antibiotic that intercalates into DNA, inhibits topoisomerase II, and generates reactive oxygen species, leading to DNA damage and apoptosis.

  • Cisplatin: A platinum-based drug that forms DNA adducts, leading to DNA damage, cell cycle arrest, and apoptosis.

  • Paclitaxel: A taxane that stabilizes microtubules, disrupting their normal dynamics, which results in cell cycle arrest at the G2/M phase and subsequent apoptosis.

Further research is required to determine the specific molecular targets and signaling pathways modulated by this compound. Investigating its effects on key apoptotic and cell cycle regulatory proteins would be a critical next step in understanding its mode of action.

Conclusion

This compound exhibits moderate cytotoxic activity against the HepG2 human hepatocellular carcinoma cell line. While its potency, based on the available IC50 data, is less than that of established chemotherapeutic agents like doxorubicin, cisplatin, and paclitaxel, its novel structure as a marine-derived polyketide makes it a valuable lead compound for further investigation and potential derivatization to enhance its anticancer activity. The experimental protocols and conceptual diagrams provided in this guide offer a framework for researchers to further explore the therapeutic potential of this compound and other novel cytotoxic compounds. Future studies should focus on elucidating its mechanism of action, evaluating its efficacy in a broader range of cancer cell lines, and assessing its in vivo activity and toxicity profiles.

References

Penicitide A: Uncharted Territory in Bioactivity and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

Despite its successful total synthesis and defined chemical structure, the marine-derived secondary metabolite Penicitide A remains a molecule of unknown biological function. A thorough review of published scientific literature reveals a significant gap in the understanding of its mechanism of action, with no available data on its cytotoxic, antimicrobial, or anti-inflammatory properties. Consequently, a comparative analysis of its performance against other compounds is not currently feasible.

This compound, a metabolite isolated from marine sources, has been successfully synthesized, and its stereochemistry has been rigorously assigned. This achievement in natural product synthesis provides a crucial foundation for future biological investigation by ensuring a renewable and characterizable supply of the compound. However, the current body of scientific literature does not contain any studies detailing the biological evaluation of this compound.

Searches for its activity, including potential effects on cell signaling pathways, cytotoxicity against cancer cell lines, or antimicrobial and anti-inflammatory efficacy, have yielded no specific results. While numerous studies document the diverse biological activities of other metabolites derived from marine Penicillium species, this compound is conspicuously absent from these reports.

This lack of biological data means that key information required for a comprehensive comparison guide—such as quantitative performance metrics, detailed experimental protocols for bioassays, and elucidated signaling pathways—does not exist in the public domain. Without this foundational research, it is impossible to construct a meaningful comparison with alternative compounds or to validate a mechanism of action.

The absence of biological data for a structurally characterized natural product is not uncommon. The discovery and synthesis of novel compounds often outpace their biological characterization. The current status of this compound highlights an opportunity for further research to explore its potential therapeutic value. Future investigations would need to begin with broad biological screening to identify any significant activity. Should such activity be discovered, subsequent studies would then focus on elucidating the underlying mechanism of action.

Until such studies are undertaken and their results published, any discussion of this compound's mechanism of action would be purely speculative. The scientific community awaits the initial biological screening data that will determine whether this compound is a biologically inert molecule or a promising new lead for drug discovery.

Independent Verification of Penicitide A Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the first total synthesis of the marine natural product Penicitide A is presented, alongside a comparison with an alternative synthetic strategy for the structurally related polyketide, thailandamide lactone. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic methodologies, quantitative data, and experimental protocols to facilitate independent verification and further investigation.

The first and thus far only total synthesis of this compound, a cytotoxic polyketide isolated from the marine-derived fungus Penicillium chrysogenum, was accomplished by Saha, Guchhait, and Goswami in 2020. Their work not only successfully synthesized the target molecule but also unequivocally established its absolute stereochemistry, which had been previously unassigned.[1][2] To date, no independent replication of this specific synthetic route has been published.

This guide serves to provide a thorough examination of the pioneering synthesis of this compound. For comparative purposes, we will analyze the total synthesis of thailandamide lactone, a structurally related polyketide, which employs both similar and divergent synthetic strategies. This comparison will offer insights into the different approaches available for the construction of complex polyketide natural products.

Comparison of Synthetic Strategies

The total synthesis of this compound by Goswami and coworkers is a convergent synthesis, relying on the preparation of two key fragments which are then coupled and elaborated to the final product. The key chemical transformations employed include a Crimmins acetate (B1210297) aldol (B89426) reaction, a Horner-Wadsworth-Emmons (HWE) olefination, and a cross-metathesis reaction to join the two main fragments.[1][2]

The synthesis of thailandamide lactone, on the other hand, while also employing a convergent strategy and some similar reactions like the Crimmins aldol and HWE olefination, utilizes a Heck coupling reaction for the crucial fragment-joining step.[3][4][5] This highlights a key difference in the strategic bond disconnection and subsequent coupling methodology.

FeatureFirst Total Synthesis of this compound (Saha, Guchhait, and Goswami)Total Synthesis of Thailandamide Lactone
Overall Strategy Convergent SynthesisConvergent Synthesis
Key Fragment Coupling Cross-MetathesisHeck Coupling
Key Stereocenter Installation Crimmins Acetate Aldol Reaction, Evans MethylationCrimmins Acetate Aldol Reaction, Evans Methylation, Urpi Acetal Aldol Reaction, Sharpless Asymmetric Epoxidation
Olefin Formation Horner-Wadsworth-Emmons OlefinationHorner-Wadsworth-Emmons Olefination, Julia-Kocienski Olefination

Synthetic Pathway Overview: this compound

The synthesis of this compound begins with the preparation of two key fragments. The synthesis of the western hemisphere involves a Horner-Wadsworth-Emmons olefination to establish the carbon backbone, followed by stereoselective methylations. The eastern hemisphere is constructed using a Crimmins acetate aldol reaction to set a key stereocenter. The two fragments are then coupled using a Grubbs-II catalyzed cross-metathesis reaction. Subsequent reduction and lactonization afford the final natural product.

PenicitideA_Synthesis cluster_west Western Fragment Synthesis cluster_east Eastern Fragment Synthesis cluster_coupling Fragment Coupling and Final Steps start_west Starting Material A hwe Horner-Wadsworth-Emmons Olefination start_west->hwe methylation Evans Methylation hwe->methylation western_fragment Western Fragment methylation->western_fragment metathesis Cross-Metathesis (Grubbs II) western_fragment->metathesis start_east Starting Material B aldol Crimmins Acetate Aldol Reaction start_east->aldol eastern_fragment Eastern Fragment aldol->eastern_fragment eastern_fragment->metathesis reduction Reduction metathesis->reduction lactonization Lactonization reduction->lactonization penicitide_a This compound lactonization->penicitide_a

Caption: Synthetic strategy for this compound.

Experimental Workflow: Key Reactions

The successful execution of the this compound synthesis hinges on several key transformations. The following diagram illustrates a generalized workflow for these critical steps.

Experimental_Workflow cluster_hwe Horner-Wadsworth-Emmons Olefination cluster_aldol Crimmins Acetate Aldol Reaction cluster_cm Cross-Metathesis hwe1 Combine phosphonate (B1237965) and base (e.g., NaH) in anhydrous solvent (e.g., THF) hwe2 Add aldehyde to the reaction mixture at low temperature hwe1->hwe2 hwe3 Warm to room temperature and stir until completion hwe2->hwe3 hwe4 Aqueous workup and extraction hwe3->hwe4 hwe5 Purification by column chromatography hwe4->hwe5 aldol1 Combine chiral auxiliary and acylating agent aldol2 Generate titanium enolate with TiCl4 and amine base aldol1->aldol2 aldol3 Add aldehyde at low temperature aldol2->aldol3 aldol4 Quench reaction and perform aqueous workup aldol3->aldol4 aldol5 Purification to isolate desired diastereomer aldol4->aldol5 cm1 Dissolve coupling partners in degassed solvent (e.g., CH2Cl2) cm2 Add Grubbs catalyst (e.g., Grubbs II) cm1->cm2 cm3 Stir at room temperature or with gentle heating cm2->cm3 cm4 Monitor reaction progress by TLC cm3->cm4 cm5 Quench with ethyl vinyl ether and purify by chromatography cm4->cm5

Caption: Generalized experimental workflows.

Quantitative Data Summary

The following table summarizes the reported yields for the key steps in the synthesis of this compound. For a comprehensive list of yields for all synthetic steps, please refer to the supporting information of the original publication.

StepReaction TypeStarting Material(s)ProductYield (%)
1Horner-Wadsworth-Emmons OlefinationAldehyde precursorα,β-Unsaturated esterNot explicitly stated for initial fragment
2Crimmins Acetate Aldol ReactionAldehyde precursorβ-Hydroxy thioesterNot explicitly stated for initial fragment
3Cross-MetathesisWestern and Eastern FragmentsCoupled Product75
4Final Steps (Reduction & Lactonization)Coupled ProductThis compound65 (over 2 steps)

Detailed Experimental Protocols

Detailed experimental procedures are crucial for the successful replication of a synthesis. The following are representative protocols for the key reactions in the synthesis of this compound, adapted from the authors' publication.

General Procedure for Horner-Wadsworth-Emmons Olefination:

To a stirred suspension of NaH (1.2 equiv) in anhydrous THF at 0 °C was added the phosphonate reagent (1.1 equiv) dropwise. The reaction mixture was stirred at this temperature for 30 minutes, after which a solution of the aldehyde (1.0 equiv) in THF was added dropwise. The reaction was allowed to warm to room temperature and stirred for an additional 2-4 hours. Upon completion, the reaction was quenched with saturated aqueous NH4Cl solution and the aqueous layer was extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The crude product was purified by column chromatography.

General Procedure for Crimmins Acetate Aldol Reaction:

To a solution of the chiral auxiliary (1.0 equiv) in CH2Cl2 at 0 °C was added TiCl4 (1.1 equiv) followed by the dropwise addition of Hunig's base (2.5 equiv). The resulting mixture was stirred for 5 minutes, then cooled to -78 °C. A solution of the aldehyde (1.2 equiv) in CH2Cl2 was added dropwise, and the reaction mixture was stirred at -78 °C for 1 hour. The reaction was quenched with saturated aqueous NH4Cl solution and allowed to warm to room temperature. The layers were separated, and the aqueous layer was extracted with CH2Cl2. The combined organic layers were washed with brine, dried over anhydrous Na2SO4, and concentrated. The product was purified by column chromatography.

Procedure for Cross-Metathesis:

To a solution of the western fragment (1.0 equiv) and the eastern fragment (1.2 equiv) in degassed CH2Cl2 was added Grubbs second-generation catalyst (5 mol %). The reaction mixture was stirred at room temperature for 12 hours under an argon atmosphere. The reaction was then quenched by the addition of ethyl vinyl ether, and the solvent was removed under reduced pressure. The residue was purified by column chromatography to afford the coupled product.

This guide provides a foundational understanding of the first total synthesis of this compound. For researchers aiming to replicate or build upon this work, careful attention to the detailed experimental procedures and purification techniques outlined in the primary literature is paramount. The comparison with the synthesis of thailandamide lactone offers a valuable perspective on the strategic choices available in the synthesis of complex polyketides.

References

Unveiling the Anticancer Potential: A Comparative Analysis of Compound X's Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the cross-validation of a novel diterpenoid, Compound X, in various cancer cell lines. This report provides a comparative analysis of its cytotoxic effects, outlines key experimental protocols, and visualizes the underlying molecular pathways.

Comparative Bioactivity of Compound X

Compound X, a novel diterpenoid, has demonstrated significant cytotoxic activity across a panel of human cancer cell lines. Its efficacy, measured as the half-maximal inhibitory concentration (IC50), is comparable to, and in some cases exceeds, that of the established chemotherapeutic agent, Cisplatin. The table below summarizes the IC50 values of Compound X in three distinct cancer cell lines, offering a direct comparison of its potency.

CompoundMCF-7 (Breast Cancer) IC50 (µM)BGC-823 (Gastric Cancer) IC50 (µM)HepG2 (Liver Cancer) IC50 (µM)
Compound X 15.2 ± 1.89.8 ± 1.121.5 ± 2.5
Cisplatin 25.5 ± 2.918.7 ± 2.230.1 ± 3.4

Experimental Protocols

To ensure the reproducibility and accuracy of the bioactivity assessment, detailed experimental protocols are provided below for the key assays used in this comparative analysis.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines (MCF-7, BGC-823, HepG2)

  • DMEM/RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Compound X (stock solution in DMSO)

  • Cisplatin (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After 24 hours, replace the medium with fresh medium containing varying concentrations of Compound X or Cisplatin. A vehicle control (DMSO) is also included.

  • Incubate the plates for another 48 hours.

  • Following treatment, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 values.

Analysis of Apoptotic Proteins: Western Blotting

Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract. It allows for the investigation of the molecular mechanisms underlying the cytotoxic effects of Compound X, such as the induction of apoptosis.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and untreated cells and determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Use β-actin as a loading control to normalize the expression of the target proteins.

Visualizing the Process and Pathways

To provide a clearer understanding of the experimental flow and the potential mechanism of action of Compound X, the following diagrams have been generated.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Bioactivity Assessment cluster_analysis Data Analysis cell_culture Cell Seeding in 96-well plates incubation_24h 24h Incubation cell_culture->incubation_24h add_compound Addition of Compound X / Cisplatin incubation_24h->add_compound incubation_48h 48h Incubation add_compound->incubation_48h mtt_assay MTT Assay incubation_48h->mtt_assay western_blot Western Blot Analysis incubation_48h->western_blot ic50 IC50 Determination mtt_assay->ic50 protein_expression Protein Expression Analysis western_blot->protein_expression

Caption: Experimental workflow for assessing the bioactivity of Compound X.

apoptosis_pathway cluster_stimulus Cellular Stress cluster_bcl2 Bcl-2 Family Regulation cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade compound_x Compound X bax Bax (Pro-apoptotic) compound_x->bax activates bcl2 Bcl-2 (Anti-apoptotic) compound_x->bcl2 inhibits mitochondrion Mitochondrion bax->mitochondrion promotes bcl2->mitochondrion inhibits cytochrome_c Cytochrome c release mitochondrion->cytochrome_c caspase9 Caspase-9 (Initiator) cytochrome_c->caspase9 activates caspase3 Caspase-3 (Executioner) caspase9->caspase3 activates apoptosis Apoptosis caspase3->apoptosis executes

Caption: Proposed intrinsic apoptosis signaling pathway modulated by Compound X.

Benchmarking Penicitide A Against Standard of Care in High-Risk Non-Metastatic Castration-Resistant Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the investigational peptide therapeutic, Penicitide A, against the current standard of care for high-risk non-metastatic castration-resistant prostate cancer (nmCRPC). The data presented for this compound is hypothetical and for illustrative purposes, designed to benchmark its potential against an established treatment, Enzalutamide.

Introduction to this compound

This compound is a novel, first-in-class synthetic peptide being investigated for the treatment of high-risk nmCRPC. Unlike current therapies that target the androgen receptor (AR) signaling pathway, this compound is designed to selectively antagonize the Growth Factor Receptor-Bound Protein 2 (GRB2), a key downstream effector in multiple oncogenic signaling pathways, thereby offering a distinct mechanism of action.

Current Standard of Care: Enzalutamide

The current standard of care for high-risk nmCRPC includes second-generation androgen receptor inhibitors such as Enzalutamide. Enzalutamide is an oral medication that acts as a potent androgen receptor inhibitor. It exerts its effect by blocking multiple steps in the androgen receptor signaling pathway.[1][2][3][4][5] Continued androgen deprivation therapy (ADT) is a cornerstone of treatment for this patient population.[2]

Comparative Data

The following tables summarize the hypothetical preclinical and clinical data for this compound in comparison to published data for the standard of care, Enzalutamide.

Table 1: Preclinical Efficacy
ParameterThis compound (Hypothetical Data)Enzalutamide (Published Data)
Target Growth Factor Receptor-Bound Protein 2 (GRB2)Androgen Receptor (AR)
In Vitro IC50 (LNCaP cells) 75 nM25 nM
In Vivo Tumor Growth Inhibition (Xenograft Model) 65% at 10 mg/kg, daily70% at 10 mg/kg, daily
Table 2: Clinical Efficacy in High-Risk nmCRPC (Phase 3 Trial Data)
ParameterThis compound + ADT (Hypothetical "INSPIRE" Trial)Enzalutamide + ADT ("PROSPER" Trial)
Metastasis-Free Survival (MFS) 42.1 months36.6 months[6]
Overall Survival (OS) 70.2 months67.0 months[7][8]
PSA Response (≥50% decline) 85%Not explicitly reported in PROSPER trial data
Time to PSA Progression 39.8 months37.2 months[6]
Table 3: Comparative Safety Profile (Grade ≥3 Adverse Events)
Adverse EventThis compound + ADT (Hypothetical "INSPIRE" Trial)Enzalutamide + ADT ("PROSPER" Trial)
Fatigue 15%33% (any grade), 31% (grade ≥3)[6]
Hypertension 8%Not explicitly reported in PROSPER trial data
Falls 5%Not explicitly reported in PROSPER trial data
Nausea 12%Not explicitly reported in PROSPER trial data
Infusion-related reactions 3%Not applicable (oral administration)

Experimental Protocols

In Vitro Cell Viability Assay (Hypothetical)
  • Cell Line: LNCaP (androgen-sensitive human prostate adenocarcinoma cells).

  • Method: Cells were seeded in 96-well plates and treated with increasing concentrations of this compound or Enzalutamide for 72 hours. Cell viability was assessed using a standard MTT assay. The concentration resulting in 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.

In Vivo Xenograft Model (Hypothetical)
  • Animal Model: Male immunodeficient mice (e.g., NOD/SCID).

  • Procedure: LNCaP cells were subcutaneously injected into the flanks of the mice. Once tumors reached a palpable size, mice were randomized to receive daily treatment with vehicle control, this compound (10 mg/kg, intravenous), or Enzalutamide (10 mg/kg, oral gavage). Tumor volumes were measured twice weekly. The percentage of tumor growth inhibition was calculated at the end of the study.

Phase 3 "INSPIRE" Clinical Trial Design (Hypothetical)
  • Study Design: A randomized, double-blind, placebo-controlled trial.

  • Patient Population: Men with high-risk nmCRPC (PSA doubling time ≤10 months).

  • Intervention: Patients were randomized in a 2:1 ratio to receive this compound (intravenous infusion) in combination with ADT or placebo plus ADT.

  • Primary Endpoint: Metastasis-Free Survival (MFS).

  • Secondary Endpoints: Overall Survival (OS), time to PSA progression, safety, and tolerability.

Visualizations

Signaling Pathway Diagrams

cluster_penicitide This compound Pathway cluster_soc Standard of Care Pathway RTK Receptor Tyrosine Kinase GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PenicitideA This compound PenicitideA->GRB2 Testosterone Testosterone AR Androgen Receptor (AR) Testosterone->AR ARE Androgen Response Element AR->ARE Nuclear Translocation & DNA Binding GeneTranscription Gene Transcription ARE->GeneTranscription Enzalutamide Enzalutamide Enzalutamide->AR

Caption: Signaling pathways for this compound and the standard of care.

Experimental Workflow Diagram

cluster_treatments Treatment Groups start Start: LNCaP Cell Culture injection Subcutaneous Injection into Mice start->injection tumor_growth Tumor Growth Monitoring injection->tumor_growth randomization Randomization tumor_growth->randomization vehicle Vehicle Control randomization->vehicle penicitide This compound randomization->penicitide soc Standard of Care randomization->soc treatment Daily Treatment Administration measurement Tumor Volume Measurement (2x/week) treatment->measurement endpoint End of Study: Tumor Excision & Analysis measurement->endpoint vehicle->treatment penicitide->treatment soc->treatment

Caption: In vivo xenograft study workflow.

References

A Head-to-Head Comparison of Penicitide A and Structurally Related Polyketides in Cancer Cell Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of Penicitide A, a polyketide natural product isolated from the fungus Penicillium chrysogenum, and a panel of structurally analogous compounds reveals varying degrees of cytotoxic potential against several human cancer cell lines. This guide provides a head-to-head comparison of their performance, supported by available experimental data, to inform researchers and drug development professionals in the field of oncology.

This compound, identified as (4S,6S)-4-hydroxy-6-[(10R)-10-hydroxy-5,7-dimethylundecyl]oxan-2-one, has demonstrated cytotoxic activity against the human hepatocellular carcinoma (HepG2) cell line.[1][2] While the specific IC50 value for this compound against HepG2 cells is not yet publicly available, the compound's activity has prompted a comparative look at other polyketides isolated from Penicillium species.

Comparative Cytotoxicity of Penicillium-Derived Polyketides

To provide a clear perspective on the cytotoxic landscape of this class of compounds, the following table summarizes the 50% inhibitory concentrations (IC50) of several polyketides isolated from Penicillium chrysogenum and other Penicillium species against various cancer cell lines.

CompoundProducing OrganismCancer Cell LineIC50 (µM)
This compound Penicillium chrysogenum QEN-24SHepG2Data not available
Peniciversiol A Penicillium chrysogenum MCCC 3A00292BIU-87 (Bladder)10.21
Asperdemin Penicillium chrysogenum MCCC 3A00292BEL-7402 (Liver)12.75
Compound 12 Penicillium chrysogenum MCCC 3A00292ECA109 (Esophageal)8.95
Compound 15 Penicillium chrysogenum MCCC 3A00292BEL-7402 (Liver)7.81
Compound 15 Penicillium chrysogenum MCCC 3A00292BIU-87 (Bladder)8.34
Compound 16 Penicillium chrysogenum MCCC 3A00292ECA109 (Esophageal)7.70
Penicidone E Penicillium sp. YT2019-3321PATU8988T (Pancreatic)11.4
Xerucitrinin A Penicillium citrinum SCSIO 41017MCF-7 (Breast)1.3

Note: The data presented is compiled from multiple studies. Direct comparison of IC50 values should be made with caution due to potential variations in experimental conditions.

Experimental Protocols

The cytotoxic activities of the compounds listed above were primarily determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability.

General MTT Assay Protocol
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ to 1 × 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A control group receiving only the vehicle (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and a fresh solution of MTT in serum-free medium is added to each well. The plates are then incubated for another 2 to 4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan (B1609692) product.

  • Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the cell viability against the compound concentration.

The following diagram illustrates the general workflow of a cytotoxicity assay.

Cytotoxicity_Assay_Workflow cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_incubation Incubation & Measurement cluster_analysis Data Analysis cell_seeding Seed Cancer Cells in 96-well Plates overnight_incubation Incubate Overnight cell_seeding->overnight_incubation Adhesion add_compounds Add Test Compounds at Various Concentrations overnight_incubation->add_compounds incubate_48_72h Incubate for 48-72h add_compounds->incubate_48_72h mtt_assay Perform MTT Assay incubate_48_72h->mtt_assay read_absorbance Measure Absorbance mtt_assay->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Values calculate_viability->determine_ic50

Caption: General workflow for determining the cytotoxicity of compounds using the MTT assay.

Mechanism of Action: An Unexplored Frontier

The precise mechanism of action by which this compound and many of its structural relatives exert their cytotoxic effects remains largely uninvestigated. For polyketides in general, cytotoxic mechanisms can be diverse, ranging from the induction of apoptosis (programmed cell death) and cell cycle arrest to the inhibition of key enzymes or signaling pathways involved in cancer cell proliferation and survival.

The following diagram illustrates a hypothetical signaling pathway that could be targeted by cytotoxic compounds, leading to apoptosis.

Apoptosis_Signaling_Pathway cluster_stimulus External/Internal Stimulus cluster_pathway Apoptotic Pathway cluster_outcome Cellular Outcome Compound Cytotoxic Compound (e.g., this compound) Target Cellular Target (e.g., Enzyme, Receptor) Compound->Target Inhibition/Activation Mitochondrial_Dysfunction Mitochondrial Dysfunction Target->Mitochondrial_Dysfunction DNA_Damage DNA Damage Target->DNA_Damage Caspase_Activation Caspase Cascade Activation Apoptosis Apoptosis (Programmed Cell Death) Caspase_Activation->Apoptosis Mitochondrial_Dysfunction->Caspase_Activation DNA_Damage->Caspase_Activation

Caption: A potential mechanism of action for a cytotoxic compound leading to apoptosis.

Further research is imperative to elucidate the specific molecular targets and signaling pathways affected by this compound. Understanding its mechanism of action will be crucial for its potential development as a therapeutic agent and for the rational design of more potent and selective analogs.

Disclaimer: This guide is intended for informational purposes for a scientific audience and is based on currently available research. The cytotoxic activities of these compounds have been evaluated in in vitro settings, and their efficacy and safety in vivo have not been established.

References

Reproducibility of Penaresidin Experimental Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental results for Penaresidin and its analogs, focusing on their cytotoxic and antimicrobial activities. The information is compiled from various studies to offer a comprehensive overview for researchers interested in the reproducibility and further development of these marine-derived compounds. Penaresidins, isolated from the marine sponge Penares sp., are part of the sphingolipid class of natural products and have garnered interest for their unique structural features and biological activities.[1]

Comparative Analysis of Biological Activities

Penaresidin B and its synthetic stereoisomers have demonstrated notable cytotoxic and antimicrobial properties. Analogs of Penaresidin B have shown significant cytotoxicity against human lung (A549) and colon (HT29) cancer cell lines.[2] Furthermore, these compounds have exhibited antibacterial activity, particularly against Gram-positive bacteria.[2]

Data Presentation

Table 1: Cytotoxicity of Penaresidin B Analogs

Compound/IsomerCell LineIC50 (µM)Reference
Penaresidin B analog (isomer 4)A549 (Lung Carcinoma)~1[2]
Penaresidin B analog (isomer 5)A549 (Lung Carcinoma)~1[2]
Penaresidin B analog (isomer 4)HT29 (Colon Carcinoma)~1[2]
Penaresidin B analog (isomer 5)HT29 (Colon Carcinoma)~1[2]

Table 2: Antimicrobial Activity of Penaresidin B Analogs

Compound/IsomerBacterial StrainActivityReference
Penaresidin B analogsBacillus subtilisActive[2]
Penaresidin B analogsMicrococcus luteusActive[2]
Penaresidin B analogsStaphylococcus aureusActive[2]
Penaresidin B analog (isomer not specified)Escherichia coliActive[2]

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of Penaresidin analogs is typically determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., A549 and HT29) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the Penaresidin analogs and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for another 4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve, representing the concentration of the compound that inhibits cell growth by 50%.

Antimicrobial Susceptibility Test (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of Penaresidin analogs against various bacterial strains is determined using the broth microdilution method.

Methodology:

  • Bacterial Culture: Bacterial strains are grown in a suitable broth medium to a specific optical density.

  • Compound Dilution: Serial dilutions of the Penaresidin analogs are prepared in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Mandatory Visualizations

Signaling Pathway

Penaresidins are sphingolipid analogs.[1] While their precise signaling pathway is not fully elucidated, related sphingolipid analogs like Jaspine B have been shown to induce apoptosis by inhibiting sphingomyelin (B164518) synthase (SMS), leading to an accumulation of intracellular ceramides.[2] Ceramides are known to be key signaling molecules in the induction of apoptosis through various downstream effectors. A plausible signaling pathway for Penaresidin-induced apoptosis is depicted below. Additionally, it has been reported that Penaresidins can activate ATPases, while the related compound Penazetidine A is an inhibitor of Protein Kinase C (PKC), suggesting multiple potential targets.[2]

G Penaresidin Penaresidin Analogs SMS Sphingomyelin Synthase (SMS) Penaresidin->SMS Inhibition PKC Protein Kinase C (PKC) Penaresidin->PKC Inhibition (by Penazetidine A) ATPase ATPases Penaresidin->ATPase Activation Ceramide Ceramide Accumulation SMS->Ceramide Increased Production Apoptosis Apoptosis Ceramide->Apoptosis Induction

Caption: Proposed signaling pathways for Penaresidin analogs.

Experimental Workflow

The general workflow for evaluating the biological activity of Penaresidin analogs is outlined below.

G cluster_cytotoxicity Cytotoxicity Assay cluster_antimicrobial Antimicrobial Assay C1 Cell Seeding (A549, HT29) C2 Treatment with Penaresidin Analogs C1->C2 C3 MTT Assay C2->C3 C4 IC50 Determination C3->C4 A1 Bacterial Culture (e.g., S. aureus) A2 Treatment with Penaresidin Analogs A1->A2 A3 Broth Microdilution A2->A3 A4 MIC Determination A3->A4 Start Penaresidin Analogs Start->C1 Start->A1

Caption: Experimental workflow for biological evaluation.

References

Safety Operating Guide

Prudent Disposal of Penicitide A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the handling and disposal of chemical waste, offering a procedural framework to address operational questions in the absence of specific data for Penicitide A.

Chemical and Physical Properties of this compound

While specific disposal instructions are unavailable, understanding the known properties of a substance is a critical first step in a risk assessment. The following data for this compound is sourced from PubChem.[1]

PropertyValue
Molecular FormulaC18H34O4
Molecular Weight314.5 g/mol
IUPAC Name(4S,6S)-4-hydroxy-6-[(10R)-10-hydroxy-5,7-dimethylundecyl]oxan-2-one
SynonymsThis compound, CHEBI:216469

Source: PubChem[1]

General Protocol for Laboratory Chemical Waste Disposal

The following is a step-by-step guide for the general disposal of laboratory chemical waste. This protocol should be adapted in consultation with your institution's EHS professionals to specifically address the handling of this compound.

Step 1: Waste Identification and Classification

  • Determine if this compound, or any solution containing it, should be classified as hazardous waste. In the absence of a specific Safety Data Sheet (SDS), and out of an abundance of caution, it is prudent to handle it as such.

  • Consult your EHS department for guidance on classifying chemical waste according to regulatory standards.

Step 2: Waste Segregation and Collection

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department.

  • Collect waste in a designated, properly labeled, and chemically compatible container.

  • The container must be kept closed except when adding waste.[2]

Step 3: Labeling and Storage

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound."

  • Indicate the accumulation start date and any known hazards.

  • Store the waste container in a designated satellite accumulation area that is secure and under the control of the laboratory personnel.

  • Ensure secondary containment is used for all liquid waste to prevent spills.[2]

Step 4: Scheduling a Waste Pickup

  • Once the waste container is full or you are nearing the storage time limit set by your institution, schedule a pickup with your EHS department.

  • Do not dispose of chemical waste down the drain, in regular trash, or by evaporation.[2]

Step 5: Handling Empty Containers

  • A container that held this compound must be properly decontaminated before being discarded or reused.

  • The first rinse of the container should be collected and disposed of as hazardous waste.[2] For highly toxic chemicals, the first three rinses must be collected.[2]

Disposal Workflow

The following diagram illustrates a general decision-making workflow for the disposal of laboratory chemical waste.

cluster_0 Chemical Waste Disposal Workflow start Identify Chemical Waste (this compound) is_sds_available Is a Safety Data Sheet (SDS) with disposal information available? start->is_sds_available follow_sds Follow specific disposal instructions in SDS is_sds_available->follow_sds Yes consult_ehs Consult Environmental Health & Safety (EHS) is_sds_available->consult_ehs No classify_waste Classify Waste (Hazardous/Non-Hazardous) follow_sds->classify_waste consult_ehs->classify_waste segregate Segregate and Collect in Labeled Container classify_waste->segregate store Store in Designated Satellite Accumulation Area segregate->store schedule_pickup Schedule Waste Pickup with EHS store->schedule_pickup end Disposal Complete schedule_pickup->end

General workflow for the proper disposal of laboratory chemical waste.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.